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Core Science & Biosynthesis

Foundational

The Chemical Architecture and Biocatalytic Synthesis of Hexanoic Acid, 1-Methylheptyl Ester

Executive Summary In the fields of synthetic organic chemistry and flavor/fragrance formulation, the esterification of medium-chain fatty acids with secondary alcohols yields compounds of profound organoleptic and biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of synthetic organic chemistry and flavor/fragrance formulation, the esterification of medium-chain fatty acids with secondary alcohols yields compounds of profound organoleptic and biological significance. Hexanoic acid, 1-methylheptyl ester —systematically referred to as 2-octyl hexanoate —is a prime example. This chiral ester demonstrates how minor stereochemical variations dictate macroscopic biological interactions, specifically in olfactory receptor binding.

This whitepaper provides an in-depth technical analysis of 2-octyl hexanoate, exploring its structural identity, structure-odor relationships, and the causality behind its enantioselective biocatalytic synthesis.

Chemical Identity & Structural Elucidation

Hexanoic acid, 1-methylheptyl ester is formed via the condensation of hexanoic (caproic) acid and 2-octanol. The presence of a stereocenter at the C2 position of the octyl moiety means the compound exists as two distinct enantiomers: the (2S)-(+) and (2R)-(-) configurations.

It is critical for researchers to distinguish this compound (CAS: 29803-24-5) from its structural isomer, 2-ethylhexyl hexanoate (CAS: 16397-75-4), which lacks the specific chiral dynamics and organoleptic profile of the 1-methylheptyl derivative. In nature, 2-octyl hexanoate has been identified as a key volatile organic compound (VOC) in the phytochemistry of medicinal plants such as Heracleum sphondylium, contributing to their complex aroma profiles and potential antimicrobial properties (1).

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the compound:

PropertyValue / Description
IUPAC Name Octan-2-yl hexanoate
Synonyms 2-Octyl hexanoate; Hexanoic acid, 1-methylheptyl ester
CAS Registry Number 29803-24-5
Molecular Formula C₁₄H₂₈O₂
Molecular Weight 228.37 g/mol
LogP (o/w) ~5.72 (Highly lipophilic)
Odor Profile: (2S)-(+)-Enantiomer Intensive pure fruit, reminiscent of raspberries
Odor Profile: (2R)-(-)-Enantiomer Herbaceous, green, earthy

Organoleptic Properties & Chiral Recognition Logic

The human olfactory system is highly stereoselective. The enantiomers of 2-octyl hexanoate exhibit a phenomenon known as chiral odor discrimination. According to foundational stereochemical odor research (2), the (2S)-(+) enantiomer binds to specific olfactory receptors to trigger a G-protein coupled cAMP cascade interpreted by the olfactory bulb as a sweet, raspberry-like fruit note. Conversely, the (2R)-(-) enantiomer binds to a different chiral pocket, yielding a distinctly herbaceous and green perception.

Olfactory_Perception S_Enantiomer (2S)-(+)-2-Octyl Hexanoate ReceptorS Olfactory Receptor (Chiral Pocket A) S_Enantiomer->ReceptorS Binding R_Enantiomer (2R)-(-)-2-Octyl Hexanoate ReceptorR Olfactory Receptor (Chiral Pocket B) R_Enantiomer->ReceptorR Binding SignalS Intensive Pure Fruit (Raspberry) ReceptorS->SignalS cAMP Cascade SignalR Herbaceous & Green (Earthy) ReceptorR->SignalR cAMP Cascade

Fig 1. Chiral discrimination of 2-octyl hexanoate enantiomers by olfactory receptors.

Biocatalytic Synthesis via Enzymatic Kinetic Resolution (EKR)

Standard Fischer esterification utilizing strong acids (e.g., H₂SO₄) and heat leads to the racemization of the chiral center, producing a racemic mixture with a "muddy" organoleptic profile. To isolate the high-value enantiomers, Application Scientists employ Enzymatic Kinetic Resolution (EKR) using lipases such as Candida antarctica Lipase B (CALB).

The Causality of Biocatalyst Selection: Lipases are utilized because they undergo interfacial activation in non-aqueous media (like n-hexane), opening a hydrophobic "lid" to expose the catalytic triad. Furthermore, CALB strictly obeys Kazlauskas' rule for secondary alcohols. The steric hindrance within the enzyme's active site preferentially accommodates the (R)-enantiomer of 2-octanol. Consequently, the enzyme selectively acylates the (R)-alcohol with hexanoic acid to form (2R)-(-)-2-octyl hexanoate, leaving the (2S)-(+)-2-octanol unreacted (3).

EKR_Workflow Substrates Racemic 2-Octanol + Hexanoic Acid Enzyme Lipase (CALB) Biocatalyst Substrates->Enzyme Acyl Transfer ProductR (2R)-(-)-2-Octyl Hexanoate (Herbaceous/Green) Enzyme->ProductR (R)-Esterification UnreactedS (2S)-(+)-2-Octanol (Unreacted) Enzyme->UnreactedS Kinetic Resolution

Fig 2. Lipase-catalyzed enzymatic kinetic resolution of 2-octyl hexanoate.

Experimental Protocol: Self-Validating Biocatalytic Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates thermodynamic controls and an internal quality control feedback loop to guarantee enantiomeric purity.

Phase 1: Reaction Setup
  • Substrate Preparation: Dissolve 50 mM of racemic 2-octanol and 50 mM of hexanoic acid in 10 mL of anhydrous n-hexane. Causality: Anhydrous non-polar solvent is required to force the lipase into its active, open-lid conformation while suppressing the reverse hydrolysis reaction.

  • Moisture Sequestration: Add 100 mg of activated 3 Å molecular sieves to the reaction vessel. Causality: Esterification produces water as a byproduct. Removing water continuously shifts the thermodynamic equilibrium toward product formation (Le Chatelier's Principle).

  • Biocatalyst Addition: Introduce 50 mg of immobilized CALB (e.g., Novozym 435).

  • Incubation: Seal the vessel and incubate in an orbital shaker at 150 rpm and 40 °C for 24 hours. Causality: 40 °C provides optimal kinetic energy for the reaction rate without risking thermal denaturation of the enzyme's tertiary structure.

Phase 2: Validation & Quality Control (Self-Validating Loop)
  • Sampling: Withdraw a 50 µL aliquot at the 12-hour and 24-hour marks.

  • Derivatization: Treat the aliquot with acetic anhydride to acetylate the unreacted 2-octanol. Causality: This prevents peak tailing during gas chromatography.

  • Chiral GC Analysis: Inject the sample into a Gas Chromatograph equipped with a cyclodextrin-based chiral capillary column.

  • System Validation Gate: Calculate the Enantiomeric Ratio (E-value) based on the enantiomeric excess of the substrate ( ees​ ) and product ( eep​ ).

    • Pass Condition: If E > 100, the biocatalyst's structural integrity is confirmed, and the kinetic resolution is successful. Proceed to Phase 3.

    • Fail Condition: If E < 20, the system flags moisture contamination or thermal degradation. The protocol dictates immediate abortion and restart.

Phase 3: Downstream Processing
  • Filtration: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with hexane and reused).

  • Separation: Concentrate the filtrate under reduced pressure. Separate the highly lipophilic (2R)-(-)-2-octyl hexanoate from the unreacted (2S)-(+)-2-octanol using silica gel column chromatography (Eluent: 95:5 Hexane/Ethyl Acetate).

References

  • Leffingwell, J. C. "The 2-Octyl hexanoates: Chirality & Odour Perception." Leffingwell & Associates. Available at:[2]

  • Ruela, H. S., et al. "Non-linear Tendency Between Acyl Chain Length and Selectivity in Enzymatic Deacylation of Carboxylic Esters in Batch." Biotechnology and Bioengineering. Available at:[3]

  • Buema, G., et al. "Insight into Romanian Wild-Grown Heracleum sphondylium: Development of a New Phytocarrier Based on Silver Nanoparticles with Antioxidant, Antimicrobial and Cytotoxicity Potential." ResearchGate. Available at:[1]

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Exploratory

Thermodynamic and Kinetic Stability of Hexanoic Acid, 1-Methylheptyl Ester: A Mechanistic Whitepaper

Executive Summary Hexanoic acid, 1-methylheptyl ester (CAS: 29803-24-5), commonly referred to as 2-octyl hexanoate, is a medium-chain, branched aliphatic ester. In pharmaceutical formulation, lipid nanoparticle (LNP) des...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexanoic acid, 1-methylheptyl ester (CAS: 29803-24-5), commonly referred to as 2-octyl hexanoate, is a medium-chain, branched aliphatic ester. In pharmaceutical formulation, lipid nanoparticle (LNP) design, and advanced materials science, the thermodynamic stability of excipients and prodrugs at room temperature (298.15 K) dictates shelf-life, formulation integrity, and in vivo release profiles.

This whitepaper provides an in-depth analysis of the thermodynamic boundaries and kinetic behavior of 2-octyl hexanoate. By decoupling its thermodynamic instability (spontaneous hydrolysis in aqueous media) from its robust kinetic stability (high activation energy barrier), we provide a predictive framework for researchers utilizing branched aliphatic esters in ambient environments.

Thermodynamic State at Room Temperature (298.15 K)

At 298.15 K and standard atmospheric pressure, 2-octyl hexanoate exists as a stable, low-viscosity isotropic liquid[1]. The thermodynamic profile of this molecule is governed by two primary structural features: the fully saturated hexanoate acyl chain and the sterically hindered 1-methylheptyl (2-octyl) alcohol moiety.

Phase Stability and Intermolecular Forces

The absence of carbon-carbon double bonds in 2-octyl hexanoate allows for significant rotational freedom along the aliphatic backbone. However, the methyl branch at the α -position of the alcohol moiety disrupts the highly ordered crystal lattice packing typically seen in straight-chain esters[2]. This disruption lowers the enthalpy of fusion ( ΔHfus​ ) and depresses the melting point well below room temperature, ensuring it remains in a stable liquid phase at 25°C[3].

Oxidative Thermodynamics

Thermodynamically, saturated aliphatic esters are highly resistant to autoxidation. Unlike unsaturated lipids (e.g., oleates or linoleates) which possess bis-allylic hydrogens susceptible to radical abstraction, the fully saturated backbone of 2-octyl hexanoate requires a significantly higher dissociation energy to break the C-H bonds[4][5]. Consequently, at room temperature, the thermodynamic driving force for spontaneous oxidation is negligible, granting the ester exceptional shelf-life stability in the presence of atmospheric oxygen.

The Hydrolysis Paradox: Thermodynamic vs. Kinetic Control

The most critical stability parameter for any ester in the presence of ambient moisture is its resistance to hydrolysis. For 2-octyl hexanoate, there is a distinct divergence between its thermodynamic equilibrium and its kinetic reaction rate.

Thermodynamic Instability (Exergonic Cleavage)

The hydrolysis of aliphatic esters into their corresponding carboxylic acids and alcohols is an exergonic process ( ΔG<0 )[6][7]. At 298.15 K, the standard Gibbs free energy of hydrolysis for medium-chain esters typically ranges from -5 to -10 kJ/mol, indicating that, at equilibrium, the reaction heavily favors the formation of hexanoic acid and 2-octanol[8].

Kinetic Stability (Steric Shielding)

Despite being thermodynamically favored to degrade in water, 2-octyl hexanoate is highly stable at room temperature. This is a purely kinetic phenomenon. The reaction requires the formation of a high-energy tetrahedral intermediate[7]. The 1-methylheptyl group introduces significant steric bulk directly adjacent to the ester oxygen. This steric hindrance physically blocks the optimal Bürgi-Dunitz trajectory required for a water molecule (acting as a nucleophile) to attack the electrophilic carbonyl carbon.

As a result, the activation energy ( Ea​ ) is drastically elevated. Without the presence of a catalyst (such as an acid, base, or a specific esterase/lipase like Candida antarctica Lipase B), the rate constant ( k ) at 298.15 K approaches zero, rendering the ester kinetically inert under standard storage conditions[6][9].

G Ester 2-Octyl Hexanoate (Kinetically Stable) Intermediate Tetrahedral Intermediate (High Activation Energy) Ester->Intermediate Nucleophilic Attack (Hindered) Water H2O (Nucleophile) Water->Intermediate Hydrolysis Catalyst Catalyst (Lipase / H+ / OH-) Catalyst->Intermediate Lowers Ea Products Hexanoic Acid + 2-Octanol Intermediate->Products Cleavage (ΔG < 0)

Figure 1: Reaction pathway demonstrating the kinetic bottleneck in the thermodynamic hydrolysis of 2-octyl hexanoate.

Quantitative Thermodynamic Data Summary

To facilitate formulation modeling, the following table synthesizes the boundary thermodynamic and physical properties of 2-octyl hexanoate and analogous medium-chain branched esters at 298.15 K.

ParameterValue / Boundary ConditionMechanistic Driver
Physical State (298.15 K) Isotropic LiquidDisrupted crystal packing due to 1-methyl branching[2].
Gibbs Free Energy of Hydrolysis ( ΔGhyd​ ) <0 kJ/mol (Exergonic)Cleavage of the ester bond is thermodynamically spontaneous in water[7].
Hydrolytic Half-Life (pH 7.0, 25°C) >2 YearsHigh Ea​ due to steric hindrance at the α -carbon of the alcohol[10].
Oxidation Induction Time (OIT) Highly ExtendedLack of bis-allylic hydrogens prevents radical propagation[5].
Enthalpy of Fusion ( ΔHfus​ ) <150 J/gReduced van der Waals interactions compared to straight-chain analogs[3].

Self-Validating Experimental Protocols

To empirically verify the thermodynamic and kinetic stability of 2-octyl hexanoate for drug development or materials qualification, researchers must employ decoupled calorimetric techniques. The following protocols are designed as self-validating systems, utilizing forced degradation to extract baseline thermodynamic constants.

Protocol A: Isothermal Microcalorimetry (IMC) for Hydrolysis Kinetics

Because the spontaneous hydrolysis of 2-octyl hexanoate is too slow to measure directly at room temperature, this protocol utilizes enzymatic catalysis to lower the Ea​ , allowing the thermodynamic enthalpy of the reaction ( ΔHhyd​ ) to be captured[11].

  • Baseline Calibration: Equilibrate the isothermal microcalorimeter at exactly 298.15 K. Run a blank reference cell containing a 0.1 M phosphate buffer (pH 7.4) to establish a thermal baseline with a variance of <0.1μW .

  • Sample Preparation: Prepare a 50 mM emulsion of 2-octyl hexanoate in the pH 7.4 buffer, stabilized with 0.5% w/v polysorbate 80 to maximize the interfacial surface area.

  • Catalyst Introduction (The Validation Trigger): Inject 100 Units of Candida antarctica Lipase B (CALB) into the sample cell[9]. Causality: Without the enzyme, the heat flow remains at baseline, proving kinetic stability. The introduction of the enzyme bypasses the kinetic block, initiating the exergonic reaction.

  • Data Acquisition: Record the exothermic heat flow ( dQ/dt ) continuously. The reaction is considered complete when the signal returns to the pre-injection baseline.

  • Thermodynamic Integration: Integrate the area under the heat flow curve to calculate the total molar enthalpy of hydrolysis ( ΔHhyd​ ).

Protocol B: Pressure-Differential Scanning Calorimetry (P-DSC) for Oxidative Stability

This protocol forces the thermodynamic oxidation of the saturated chain by manipulating pressure and temperature, proving the compound's ambient stability through extrapolation[4].

  • Sample Loading: Accurately weigh 5.0 mg ( ±0.1 mg) of pure 2-octyl hexanoate into an open aluminum crucible. Place an empty crucible in the reference position.

  • Atmospheric Purge and Pressurization: Purge the cell with dry nitrogen, then pressurize the chamber with pure O2​ to 500 kPa. Causality: Elevating the oxygen fugacity forces the equilibrium toward oxidation, compressing the induction time into a measurable window.

  • Isothermal Stressing: Ramp the temperature at 20°C/min to an isothermal hold of 130°C.

  • Signal Detection: Monitor the system for the onset of a sharp exothermic peak. The time from the start of the isothermal hold to the extrapolated onset of the exotherm is the Oxidation Induction Time (OIT).

  • Arrhenius Extrapolation: Repeat the process at 140°C and 150°C. Plot ln(OIT) versus 1/T to calculate the activation energy of oxidation, which can be extrapolated back to 298.15 K to prove multi-year ambient stability.

Workflow Sample 2-Octyl Hexanoate Preparation IMC Isothermal Microcalorimetry (+ Lipase Catalyst) Sample->IMC Hydrolytic Profiling PDSC Pressure-DSC (500 kPa O2, 130°C) Sample->PDSC Oxidative Profiling Data Thermodynamic Modeling (ΔH, Ea, OIT) IMC->Data Integration PDSC->Data Arrhenius Extrapolation

Figure 2: Parallel calorimetric workflow for decoupling hydrolytic and oxidative thermodynamic stability.

Conclusion

At room temperature, Hexanoic acid, 1-methylheptyl ester (2-octyl hexanoate) represents a classic example of a molecule existing in a state of kinetic metastability. While the laws of thermodynamics dictate that it should spontaneously hydrolyze in the presence of water, the steric architecture of its branched alcohol moiety creates an insurmountable activation energy barrier under ambient, non-catalyzed conditions. Coupled with its fully saturated aliphatic backbone which effectively eliminates autoxidation pathways, 2-octyl hexanoate serves as a highly stable, reliable excipient or intermediate for long-term applications in aqueous and oxygen-rich environments.

References

  • Yaws, C. L. (2003). Yaws' Handbook Of Thermodynamic Properties For Hydrocarbons And Chemicals. VDOC.PUB. Available at:[Link][1]

  • Ravotti, R., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. Available at:[Link][2]

  • Ravotti, R., et al. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. MDPI. Available at:[Link][3]

  • Martín-Gil, J., et al. (2026). Characterization of fatty-acid methyl-esters by thermal analysis. ResearchGate. Available at:[Link][4]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at:[Link][7]

  • Oregon Institute of Technology. 4.7 Hydrolysis of Esters. Available at:[Link][6]

  • ResearchGate. (2025). 1-Butyl oleate synthesis by immobilized lipase from Rhizopus oryzae. Available at:[Link][9]

  • ResearchGate. (2026). Decoupling Multiple Potentially Runaway Reactions Using Calorimetry. Available at:[Link][11]

  • ResearchGate. (2018). Thermodynamic constants for esters and fatty acids used in this work. Available at:[Link][8]

  • Amazon AWS / J. Braz. Chem. Soc. (2011). Non-linear Tendency Between Acyl Chain Length and Selectivity in Enzymatic Deacylation. Available at:[Link][10]

  • Google Patents. (2009). Polyol esters of medium chain fatty acids and process for preparation thereof. Available at:[5]

Sources

Foundational

Natural Occurrence and Characterization of Hexanoic Acid, 1-Methylheptyl Ester in Plant Extracts: A Technical Guide

Executive Summary Hexanoic acid, 1-methylheptyl ester—commonly referred to as 2-octyl hexanoate or 1-methylheptyl hexanoate—is a specialized medium-chain volatile ester. While it is frequently synthesized for industrial...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexanoic acid, 1-methylheptyl ester—commonly referred to as 2-octyl hexanoate or 1-methylheptyl hexanoate—is a specialized medium-chain volatile ester. While it is frequently synthesized for industrial flavorings and perfumery, its natural occurrence in botanical matrices is highly specific. This whitepaper provides an in-depth mechanistic analysis of its occurrence in plant extracts (notably Heracleum sphondylium), the biosynthetic pathways responsible for its generation, and the rigorous analytical protocols required for its isolation.

Chemical Profiling & Ecological Function

In the botanical kingdom, 2-octyl hexanoate is a low-abundance secondary metabolite. It has been prominently identified in the volatile hydrocarbon and ester profiles of1[1].

Ecologically, volatile esters like 2-octyl hexanoate serve as critical semiochemicals. They facilitate plant-pollinator interactions and provide localized antimicrobial defense. Demonstrating remarkable cross-kingdom evolutionary conservation, this exact ester has also been isolated from the 2[2], where it functions as a pheromonal signaling molecule.

Quantitative & Chemical Properties
PropertyValue / Description
IUPAC Name 1-Methylheptyl hexanoate
Common Name 2-Octyl hexanoate
Molecular Formula C14H28O2[3]
Molecular Weight 228.37 g/mol [3]
Primary Botanical Source Heracleum sphondylium (Hogweed)[1]
Key GC-MS Fragments (m/z) 43, 57, 71, 99 (Characteristic of hexanoate cleavage)
Ecological Role Semiochemical, localized antimicrobial agent[1][2]

Biosynthetic Mechanisms in Planta

The biosynthesis of 2-octyl hexanoate in plant tissues relies on the convergence of lipid metabolism and specific acyltransferase activity.

Biosynthesis A Linoleic Acid (Plant Lipids) B Lipoxygenase (LOX) Pathway A->B C Hexanoic Acid B->C D Hexanoyl-CoA C->D CoA Ligase H Alcohol Acyltransferase (AAT) D->H E Alkane Metabolism F Secondary Alcohol Dehydrogenase E->F G 2-Octanol F->G G->H I 2-Octyl hexanoate H->I Esterification

Biosynthetic pathway of 2-octyl hexanoate via LOX and AAT enzymatic esterification.

Mechanistic Causality: Plants utilize the Lipoxygenase (LOX) pathway to cleave C18 polyunsaturated fatty acids into shorter C6 aliphatic chains, eventually yielding hexanoyl-CoA. Concurrently, secondary alcohol dehydrogenases reduce ambient ketones into 2-octanol. The critical step is mediated by Alcohol Acyltransferase (AAT), which catalyzes the esterification of hexanoyl-CoA and 2-octanol. The spatial compartmentalization of AAT in the plant's glandular trichomes prevents premature esterification and cellular lipotoxicity.

Analytical Extraction & Identification Protocols

Isolating low-abundance volatile esters from complex matrices like Heracleum sphondylium requires high-fidelity extraction techniques to prevent thermal degradation or solvent-induced artifacts[1].

Workflow S1 Raw Plant Matrix (H. sphondylium) S2 Cryogenic Grinding S1->S2 S3 HS-SPME Extraction S2->S3 S4 GC-MS Analysis S3->S4 S5 Spectral Quantification S4->S5

Standardized HS-SPME and GC-MS workflow for isolating volatile esters from plant matrices.

Step-by-Step Methodology: HS-SPME-GC-MS

To ensure a self-validating and reproducible extraction, the following protocol is standard for identifying 1-methylheptyl hexanoate:

  • Cryogenic Sample Preparation : Flash-freeze 5.0 g of fresh H. sphondylium aerial parts in liquid nitrogen and mill to a fine powder. Causality: Cryo-milling halts endogenous esterase activity, preventing the enzymatic hydrolysis of 2-octyl hexanoate back into free hexanoic acid and 2-octanol during cellular disruption.

  • Matrix Modification : Transfer the powder to a 20 mL headspace vial. Add 2.0 mL of saturated NaCl solution. Causality: The "salting-out" effect decreases the solubility of non-polar esters in the aqueous phase, thermodynamically driving 2-octyl hexanoate into the headspace for capture.

  • HS-SPME Extraction : Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace at 40°C for 30 minutes. Causality: The mixed-polarity fiber ensures comprehensive adsorption of the medium-polar 2-octyl hexanoate alongside other volatile hydrocarbons, avoiding the bias of single-phase fibers.

  • Desorption and GC-MS Analysis : Desorb the fiber in the GC injection port at 250°C for 3 minutes. Utilize a non-polar capillary column (e.g., HP-5MS) with a temperature gradient starting at 50°C, ramping at 5°C/min to 250°C.

  • Mass Spectral Identification : Identify the compound via its characteristic electron ionization (EI) fragmentation pattern and compare the retention index against standard C8-C20 alkane mixtures.

Biomimetic Synthesis and Advanced Applications

Because the natural yield of 2-octyl hexanoate from plant extracts is economically unviable for industrial scale-up, researchers utilize biomimetic enzymatic synthesis. Lipases (e.g., from Candida antarctica or Rhizopus oryzae) are immobilized to catalyze the enantioselective esterification of 2-octanol and hexanoic acid[4].

Immobilization Matrices: Enzymes are frequently entrapped in 5[5] or6[6]. Causality: Free lipases rapidly denature in the organic solvents (like n-hexane) required to dissolve the hydrophobic substrates. By entrapping the lipase in a Ca-alginate sphere or MBG, the enzyme remains in a hydrated microenvironment. This preserves its tertiary structure and catalytic triad while allowing the non-polar substrates to partition into the aqueous core, react, and diffuse out as the highly pure enantiomer, R-(-)-2-octyl hexanoate[5][6].

Pharmacological Potential: Recent translational advancements have leveraged crude extracts of Heracleum sphondylium—rich in 2-octyl hexanoate and related esters—to synthesize silver nanoparticle phytocarriers (HS-Ag). These nano-systems demonstrate significant dose-dependent cytotoxicity against HeLa cell lines and broad-spectrum antimicrobial efficacy, positioning these plant-derived esters as critical components in next-generation nanomedicine[1].

References

  • NIST Chemistry WebBook : 1-methylheptyl hexanoate. National Institute of Standards and Technology.3

  • ResearchGate : Insight into Romanian Wild-Grown Heracleum sphondylium: Development of a New Phytocarrier Based on Silver Nanoparticles with Antioxidant, Antimicrobial and Cytotoxicity Potential. 1

  • Semantic Scholar : Identification of Oxygen Containing Volatiles in Cephalic Secretions of Workers of Brazilian Stingless Bees. 2

  • ResearchGate : Ca-alginate spheres behavior in presence of some solvents and water-solvent mixtures. 6

  • ResearchGate : Microemulsion-based organogels as matrices for lipase immobilization. 5

  • ResearchGate : 1-Butyl oleate synthesis by immobilized lipase from Rhizopus oryzae. 4

Sources

Exploratory

Mechanism of formation for Hexanoic acid, 1-methylheptyl ester in nature

[label="Tetr Biosynthetic convergence of lipid precursors to form 2-octyl hexanoate. Enzymatic Esterification: AATs and Lipases The final condensation of hexanoyl-CoA and 2-octanol is catalyzed by acyltransferases or lip...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Tetr

Biosynthetic convergence of lipid precursors to form 2-octyl hexanoate.

Enzymatic Esterification: AATs and Lipases

The final condensation of hexanoyl-CoA and 2-octanol is catalyzed by acyltransferases or lipases, depending on the organism.

Alcohol Acyltransferases (AATs) in Plants and Insects In plants and insects (such as the stingless bee Lestrimelitta limao[1]), AATs belonging to the BAHD superfamily catalyze this reaction. AATs utilize a highly conserved HXXXD motif. The causality of this mechanism lies in the Histidine residue acting as a general base. It deprotonates the hydroxyl group of 2-octanol, significantly increasing its nucleophilicity. The activated oxygen then attacks the thioester carbonyl carbon of hexanoyl-CoA, forming a tetrahedral intermediate. The subsequent collapse of this intermediate releases Coenzyme A (CoA-SH) and the final ester[2].

Mechanism E Free AAT Enzyme (His Catalytic Base) C Ternary Complex [AAT + Hexanoyl-CoA + 2-Octanol] E->C Substrate Binding TS Tetrahedral Intermediate C->TS Nucleophilic Attack (OH to C=O) P 2-Octyl Hexanoate + CoA-SH TS->P CoA Departure P->E Product Release

Catalytic cycle of Alcohol Acyltransferase (AAT) via tetrahedral intermediate.

Lipase-Mediated Synthesis in Microbes In microbial systems, lipases (e.g., from Candida antarctica or Rhizopus oryzae) drive esterification. Unlike AATs, lipases utilize a Ser-His-Asp catalytic triad and operate via a ping-pong bi-bi mechanism. The enzyme first attacks free hexanoic acid to form an acyl-enzyme intermediate, releasing water. 2-Octanol then attacks this intermediate.

Experimental Workflow: Self-Validating Biocatalytic Synthesis

To study or produce 2-octyl hexanoate in vitro, researchers utilize immobilized lipases in non-aqueous media. The choice of a solvent-free system or a hydrophobic solvent (like n-hexane) is not arbitrary; it is a thermodynamic necessity. Because esterification produces water, an aqueous environment would drive the equilibrium backward toward hydrolysis[3],[4].

Protocol: Biocatalytic Synthesis of 2-Octyl Hexanoate Objective: Synthesize and validate the enantiomeric purity of 2-octyl hexanoate using immobilized lipase.

  • Substrate Preparation: Combine 0.5 mmol of hexanoic acid and 2.0 mmol of racemic 2-octanol. Causality: An excess of the alcohol acts as both a reactant and a thermodynamic sink to drive the reaction forward.

  • Solvent Selection: Dissolve the substrates in 5 mL of anhydrous n-hexane.

  • Biocatalyst Addition: Add 200 mg of immobilized lipase (e.g., CALB on acrylic resin). Causality: Immobilization locks the lipase in its active "open-lid" conformation, exposing the hydrophobic active site and increasing thermal stability.

  • Incubation: Incubate at 50°C with orbital shaking at 200 rpm for 24 hours. A molecular sieve (4Å) can be added to scavenge byproduct water, preventing reverse hydrolysis.

  • Termination & Extraction: Filter the mixture to remove the immobilized enzyme (which can be washed and reused).

  • Self-Validating Analysis: Spike the sample with a known concentration of an internal standard (e.g., an alkane or a different secondary alcohol not present in the reaction)[5]. Analyze via Chiral Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion rates and enantiomeric excess (ee).

Workflow Prep 1. Substrate Prep Equimolar 2-Octanol & Hexanoic Acid Sol 2. Solvent System n-Hexane or Solvent-Free Prep->Sol Enz 3. Biocatalyst Immobilized Lipase (e.g., CALB) Sol->Enz Inc 4. Incubation 50°C, 200 rpm (Water removal) Enz->Inc Anal 5. Analysis Chiral GC-MS & 1H NMR Inc->Anal

Step-by-step workflow for the biocatalytic synthesis of 2-octyl hexanoate.

Quantitative Characterization Data

Accurate structural verification of 2-octyl hexanoate requires robust analytical data. The following table summarizes the definitive GC-MS fragmentation patterns and Nuclear Magnetic Resonance (NMR) chemical shifts used to validate the successful formation of the ester bond[4].

Analytical MethodParameter / Spectral DataDiagnostic Significance
Reaction Yield 93% (in optimized continuous-flow/batch)Demonstrates high efficiency of lipase-mediated esterification.
GC-MS (70 eV) m/z: 143 (8%), 129 (2%), 117 (19%), 112 (16%), 99 (100%, base peak), 83 (17%), 71 (37%), 60 (9%), 57 (17%), 43 (27%)The base peak at m/z 99 corresponds to the hexanoyl acylium ion [C6​H11​O]+ , confirming the C6 acyl chain.
1 H NMR (200 MHz, CDCl 3​ ) δ 4.90 (sextet, J = 6.2 Hz, 1H)The diagnostic sextet at 4.90 ppm confirms the methine proton at the chiral C2 center, shifted downfield due to esterification.
1 H NMR (Aliphatic) δ 2.23-2.31 (m, 2H); 1.28-1.67 (m, 16H); 1.20 (d, J = 6.2 Hz, 3H); 0.85-0.93 (m, 6H)Confirms the intact aliphatic chains of both the hexanoate and 1-methylheptyl moieties.
13 C NMR (50 MHz, CDCl 3​ ) δ 173.6 (Carbonyl C); 70.7 (Chiral C-O)The peak at 173.6 ppm definitively proves the presence of the ester carbonyl carbon.
FT-IR (KBr) 2957, 2930, 2858, 1734, 1464, 1377, 1178 cm −1 The strong absorbance at 1734 cm −1 is the classic C=O ester stretching vibration.

Conclusion

The formation of hexanoic acid, 1-methylheptyl ester is a prime example of nature's ability to assemble complex, chiral volatile molecules from simple lipid precursors. Whether occurring naturally in the defensive and communicative secretions of stingless bees or synthesized in a laboratory using immobilized lipases, the underlying thermodynamic and kinetic principles remain the same. By controlling the microenvironment—specifically through the exclusion of water and the utilization of highly specific acyltransferases or lipases—researchers can harness these mechanisms for high-yield, enantioselective ester production.

References

  • Title: Non-linear Tendency Between Acyl Chain Length and Selectivity in Enzymatic Deacylation of Carboxylic Esters in Batch and Continuous-Flow Modes Source: Journal of the Brazilian Chemical Society URL
  • Title: Alcohol acyltransferases for the biosynthesis of esters Source: Biotechnology for Biofuels and Bioproducts URL
  • Title: Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.)
  • Title: Identification of Oxygen Containing Volatiles in Cephalic Secretions of Workers of Brazilian Stingless Bees Source: Journal of the Brazilian Chemical Society URL
  • Title: 1-Butyl oleate synthesis by immobilized lipase from Rhizopus oryzae: A comparative study between n-hexane and solvent-free system Source: ResearchGate URL
  • Title: Enhanced Production of a Plant Monoterpene by Overexpression of the 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Catalytic Domain in Saccharomyces cerevisiae Source: Applied and Environmental Microbiology URL

Sources

Foundational

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Hexanoic Acid, 1-Methylheptyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction Hexanoic acid, 1-methylheptyl ester, an ester of hexanoic acid and 2-octanol, is a molecule of interest in various chemical and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoic acid, 1-methylheptyl ester, an ester of hexanoic acid and 2-octanol, is a molecule of interest in various chemical and pharmaceutical contexts. A precise understanding of its fundamental physicochemical properties, particularly its molecular weight and exact mass, is critical for its accurate identification, characterization, and quantification in complex matrices. This guide provides a detailed exploration of these two crucial parameters, elucidating their theoretical basis, calculation, and practical significance in modern analytical workflows.

The molecular formula for hexanoic acid, 1-methylheptyl ester is C₁₄H₂₈O₂ . This formula serves as the foundation for determining its molecular weight and exact mass, two concepts that are often used interchangeably but are fundamentally distinct. For professionals in fields such as mass spectrometry, metabolomics, and synthetic chemistry, a clear grasp of this distinction is paramount for data integrity and interpretation.

The Molecular Structure of Hexanoic Acid, 1-Methylheptyl Ester

The structural arrangement of atoms within a molecule dictates its chemical properties and behavior. Hexanoic acid, 1-methylheptyl ester is characterized by a hexanoyl group attached to a 1-methylheptyl (or 2-octyl) group through an ester linkage.

Figure 1: 2D chemical structure of hexanoic acid, 1-methylheptyl ester.

Distinguishing Molecular Weight from Exact Mass

In the realm of analytical chemistry, the terms "molecular weight" and "exact mass" carry specific meanings. Understanding their differences is crucial for the correct application and interpretation of analytical data, especially from mass spectrometry.[1][2][3]

Molecular Weight (or Average Molecular Mass) is calculated using the weighted average of the atomic masses of the constituent elements, taking into account the natural abundance of their isotopes.[3] The atomic weights listed on the periodic table are these weighted averages. This value is typically expressed in grams per mole ( g/mol ).

Exact Mass , on the other hand, is the mass of a molecule calculated using the masses of the most abundant, and usually the lightest, isotopes of its constituent elements.[3] For organic molecules, these are typically ¹H, ¹²C, ¹⁴N, and ¹⁶O. The exact mass is expressed in daltons (Da) or unified atomic mass units (u).[3] It represents the mass of a single, specific isotopic combination of the molecule.

Quantitative Data for Hexanoic Acid, 1-Methylheptyl Ester

The molecular weight and exact mass of hexanoic acid, 1-methylheptyl ester (C₁₄H₂₈O₂) have been calculated based on established atomic weights and isotopic masses.

ParameterValueUnits
Molecular Formula C₁₄H₂₈O₂
Molecular Weight 228.37 g/mol g/mol
Exact Mass 228.20893 DaDa
Calculation Methodology

1. Molecular Weight Calculation:

The molecular weight is the sum of the average atomic weights of all atoms in the molecular formula.

  • (14 × Average Atomic Weight of C) + (28 × Average Atomic Weight of H) + (2 × Average Atomic Weight of O)

  • (14 × 12.011) + (28 × 1.008) + (2 × 15.999) = 168.154 + 28.224 + 31.998 = 228.376 g/mol

2. Exact Mass Calculation:

The exact mass is calculated by summing the masses of the most abundant isotopes of each element.[4][5][6][7]

  • Mass of ¹²C = 12.000000 Da[5][6][7]

  • Mass of ¹H = 1.007825 Da[5][6][7]

  • Mass of ¹⁶O = 15.994915 Da[5][7]

The calculation for C₁₄H₂₈O₂ is as follows:

  • (14 × Mass of ¹²C) + (28 × Mass of ¹H) + (2 × Mass of ¹⁶O)

  • (14 × 12.000000) + (28 × 1.007825) + (2 × 15.994915) = 168.000000 + 28.219100 + 31.989830 = 228.20893 Da

Experimental Verification: High-Resolution Mass Spectrometry

The exact mass of a compound is a physically measurable quantity that can be determined with high accuracy using high-resolution mass spectrometry (HRMS). This technique is indispensable for confirming the elemental composition of novel compounds and for identifying known compounds in complex samples.

Experimental Protocol: HRMS Analysis of Hexanoic Acid, 1-Methylheptyl Ester
  • Sample Preparation: A dilute solution of the synthesized or isolated hexanoic acid, 1-methylheptyl ester is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample solution is introduced into the mass spectrometer. A soft ionization technique, such as Electrospray Ionization (ESI), is typically employed to minimize fragmentation and preserve the molecular ion. In positive ion mode, this would likely result in the formation of a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.

  • Mass Analysis: The generated ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. These instruments are capable of measuring mass-to-charge ratios (m/z) with high precision (typically to three or four decimal places).

  • Detection and Data Analysis: The detector records the arrival of ions, and the data is processed to generate a mass spectrum. The peak corresponding to the molecular ion (or its adduct) is analyzed to determine its experimental m/z value. This value is then compared to the calculated exact mass of the expected ion (e.g., [C₁₄H₂₈O₂ + H]⁺) to confirm the identity of the compound.

cluster_workflow High-Resolution Mass Spectrometry Workflow Sample Sample Preparation (Dilute solution) Ionization Electrospray Ionization (ESI) Generation of [M+H]⁺ Sample->Ionization Analysis High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) Ionization->Analysis Detection Ion Detection Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Comparison Data Analysis (Experimental vs. Calculated Exact Mass) Spectrum->Comparison

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Validation of Hexanoic Acid, 1-Methylheptyl Ester (2-Octyl Hexanoate)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Hexanoic acid, 1-methylheptyl ester (CAS: 540-07-8) Mechanistic Overview & Rationale Hexanoic acid, 1-methylheptyl ester—comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Hexanoic acid, 1-methylheptyl ester (CAS: 540-07-8)

Mechanistic Overview & Rationale

Hexanoic acid, 1-methylheptyl ester—commonly referred to as 2-octyl hexanoate—is a branched-chain ester widely utilized in advanced formulation sciences. It acts as a specialized emollient, a highly stable lubricant base, and a lipophilic carrier in targeted drug delivery systems. The synthesis of this molecule relies on the condensation of hexanoic acid (caproic acid) and 1-methylheptanol (2-octanol).

Because Fischer esterification is an equilibrium-driven process, the central mechanistic challenge is driving the reaction forward. 2-Octanol is a secondary alcohol; its inherent steric hindrance slows the rate of nucleophilic attack on the protonated carbonyl of the carboxylic acid compared to primary alcohols. To overcome this kinetic barrier and shift the thermodynamic equilibrium, we apply Le Chatelier’s principle through the continuous removal of the byproduct (water).

In standard industrial and laboratory practices, an acid-catalyzed Fischer esterification utilizing a Dean-Stark apparatus is the preferred method for high-yield synthesis, utilizing azeotropic distillation to physically remove water from the reaction matrix1. Alternatively, biocatalytic routes using immobilized lipases (e.g., Candida sp.) offer a greener, highly enantioselective approach, avoiding harsh acidic conditions entirely 2. The robustness of this specific esterification pathway is also well-documented in the catalytic upgrading of complex bio-oils3.

Process Visualization

G R1 Reactants Hexanoic Acid + 2-Octanol Rxn Esterification Reaction (Reflux / Dean-Stark / 110°C) R1->Rxn Cat Catalyst (p-TsOH or CALB Lipase) Cat->Rxn Catalysis Workup Aqueous Workup (NaHCO3 & Brine Wash) Rxn->Workup - H2O (Azeotrope) Dry Desiccation (Anhydrous MgSO4) Workup->Dry Organic Phase Purify Purification (Vacuum Distillation) Dry->Purify Filtration Prod Target Compound 2-Octyl Hexanoate Purify->Prod Pure Fraction

Figure 1: Workflow diagram for the synthesis and purification of 2-octyl hexanoate.

Materials & Quantitative Parameters

To ensure complete conversion of the sterically hindered secondary alcohol, hexanoic acid is supplied in a slight molar excess (1.10 eq). Toluene is selected as the solvent because it forms a minimum-boiling azeotrope with water (b.p. 85°C), allowing efficient water removal at reflux temperatures (~110°C).

Table 1: Stoichiometric Parameters for Chemical Esterification (0.5 Mol Scale)

Reagent / ComponentFunctional RoleMW ( g/mol )EquivalentsMass / VolumeDensity (g/mL)
2-Octanol Limiting Reactant130.231.0065.1 g (79.4 mL)0.820
Hexanoic Acid Excess Reactant116.161.1063.9 g (69.0 mL)0.927
p-Toluenesulfonic Acid Acid Catalyst172.200.0171.5 gN/A
Toluene Azeotropic Solvent92.14N/A150.0 mL0.867

Step-by-Step Methodologies

Protocol A: Self-Validating Chemical Synthesis (Dean-Stark)

This protocol is designed as a self-validating system . Because the condensation reaction produces exactly one mole of water per mole of ester formed, the collection of the theoretical water volume (9.0 mL for a 0.5 mol scale) provides immediate, visual confirmation that the reaction has reached 100% conversion. Proceeding to workup before this volume is achieved will result in incomplete reactions; thus, the physical apparatus inherently dictates the workflow pacing.

  • Apparatus Assembly: Equip an oven-dried 500 mL 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (filled with toluene), and a reflux condenser.

  • Charging the Reactor: Add 65.1 g of 2-octanol, 63.9 g of hexanoic acid, and 1.5 g of p-toluenesulfonic acid monohydrate (p-TsOH) to the flask. Dilute the mixture with 150 mL of anhydrous toluene.

  • Azeotropic Reflux: Heat the mixture to reflux (internal temperature ~110°C) under vigorous stirring. Monitor the accumulation of water in the Dean-Stark trap.

  • Endpoint Validation: Maintain reflux until water evolution ceases completely and exactly ~9.0 mL of water has been collected (typically 4-6 hours). Cool the reaction mixture to room temperature.

  • Causality-Driven Workup:

    • Transfer the organic mixture to a separatory funnel.

    • Wash sequentially with 2 x 100 mL of saturated aqueous NaHCO₃. Causality: This step is critical. It neutralizes the p-TsOH catalyst (preventing reverse hydrolysis during distillation) and deprotonates the excess hexanoic acid, partitioning it into the aqueous layer as water-soluble sodium hexanoate.

    • Wash with 1 x 100 mL of saturated NaCl (brine) to remove residual water from the organic phase.

  • Desiccation & Concentration: Dry the organic phase over anhydrous MgSO₄ for 15 minutes. Filter the drying agent and remove the toluene solvent via rotary evaporation (40°C, 50 mbar).

  • Purification: Isolate the pure 2-octyl hexanoate via fractional vacuum distillation. Collect the main fraction boiling at approximately 125-130°C at 10 mmHg.

Protocol B: Biocatalytic Synthesis (Green Alternative)

For applications requiring high enantiomeric purity (e.g., starting from racemic 2-octanol to isolate a specific chiral ester), enzymatic catalysis is utilized.

  • Preparation: In a 250 mL jacketed reactor, combine 0.1 mol of 2-octanol and 0.1 mol of hexanoic acid in 100 mL of n-hexane.

  • Enzyme Addition: Add 5% w/w (relative to total substrate mass) of immobilized Candida antarctica Lipase B (CALB).

  • Incubation & Dehydration: Stir gently at 45°C. To drive the equilibrium, suspend a Soxhlet thimble containing activated 4Å molecular sieves in the solvent reflux path to scavenge generated water without mechanically degrading the immobilized enzyme beads.

  • Isolation: Filter the reaction mixture to recover the immobilized enzyme (which can be washed with cold hexane and reused). Concentrate the filtrate to yield the ester.

Analytical Validation & Quality Control

To verify the structural integrity and purity of the synthesized 2-octyl hexanoate, cross-reference the isolated product against the following analytical benchmarks.

Table 2: Analytical Validation Metrics

Analytical MethodTarget Signal / MetricCausality / Interpretation
GC-FID / MS Single peak, m/z 228 (M⁺)Confirms product mass. The absence of peaks at m/z 130 or 116 validates the complete removal of starting materials.
FT-IR Spectroscopy Strong C=O stretch at ~1735 cm⁻¹Confirms ester bond formation. The total absence of a broad O-H stretch (~3300 cm⁻¹) confirms complete alcohol consumption and successful water removal.
¹H-NMR (CDCl₃) Multiplet at ~4.9 ppm (1H)Corresponds to the methine proton of the 1-methylheptyl group, which shifts significantly downfield due to the deshielding effect of the newly formed ester linkage.
Karl Fischer Titration < 0.05% water contentQuantitatively validates the efficiency of the MgSO₄ desiccation and vacuum distillation steps.

References

  • Title: US9238783B2 - Monoester-based lubricants and methods of making same Source: Google Patents URL
  • Source: Researcher.
  • Title: Catalytic Conversion of Bio-Oil to Oxygen-Containing Fuels by Acid-Catalyzed Reaction with Olefins and Alcohols over Silica Sulfuric Acid Source: MDPI URL

Sources

Application

Application Note: Quantitative Determination of Hexanoic Acid, 1-Methylheptyl Ester Using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract: This application note presents a detailed and robust method for the detection and quantification of Hexanoic acid, 1-methylheptyl ester, a volatile organic compound, using Gas Chromatography-Mass Spectrometry (...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note presents a detailed and robust method for the detection and quantification of Hexanoic acid, 1-methylheptyl ester, a volatile organic compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The methodology emphasizes scientific integrity, offering insights into the rationale behind experimental choices and incorporating self-validating systems for trustworthy results. This guide is grounded in authoritative references to ensure technical accuracy and adherence to established analytical standards.

Introduction: The Significance of Hexanoic Acid, 1-Methylheptyl Ester Analysis

Hexanoic acid, 1-methylheptyl ester is a volatile ester that can be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in clinical diagnostics. Its accurate detection and quantification are crucial for quality control, safety assessment, and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification based on mass-to-charge ratio.[1][2] This application note provides a comprehensive workflow for the reliable analysis of this compound.

Foundational Principles: Why GC-MS?

The choice of GC-MS is predicated on its ability to separate volatile and semi-volatile compounds and provide structural information for their identification.[1][2] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer ionizes the eluted compounds, separates the resulting ions by their mass-to-charge ratio, and generates a unique mass spectrum that serves as a molecular fingerprint.

The Rationale Behind Electron Ionization (EI)

Electron ionization (EI) is a widely used "hard" ionization technique in GC-MS. It bombards the analyte molecules with high-energy electrons, leading to predictable and reproducible fragmentation patterns. These fragmentation patterns are crucial for structural elucidation and are compiled in extensive spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, facilitating confident compound identification.[3][4]

Experimental Workflow: A Visual Overview

The overall experimental process for the GC-MS analysis of Hexanoic acid, 1-methylheptyl ester is outlined below. This workflow ensures a systematic and reproducible approach from sample receipt to final data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis sample_collection Sample Collection extraction Extraction (LLE or SPME) sample_collection->extraction derivatization Derivatization (Optional) extraction->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Caption: A generalized workflow for the GC-MS analysis of Hexanoic acid, 1-methylheptyl ester.

Materials and Methods

Reagents and Standards
  • Hexanoic acid, 1-methylheptyl ester analytical standard: (Purity ≥98%)

  • Internal Standard (IS): A suitable deuterated analog or a compound with similar chemical properties not present in the sample (e.g., Dodecane).

  • Solvents: High-purity, volatile organic solvents such as hexane or dichloromethane (GC grade).[1]

  • Derivatization Agent (if necessary): For example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation to improve volatility and thermal stability.[5]

Sample Preparation: The Key to Accurate Results

Thorough and appropriate sample preparation is critical for reliable GC-MS analysis to remove non-volatile matrix components that can contaminate the system.[6][7] The choice of sample preparation technique depends on the sample matrix.

This technique is suitable for separating analytes based on their solubility in different immiscible solvents.[1]

  • Accurately weigh or measure a known amount of the sample into a clean glass container.

  • Add a known volume of an appropriate organic solvent (e.g., hexane).

  • Add a known amount of the internal standard.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Allow the layers to separate. The organic layer containing the analyte and internal standard will typically be the upper layer.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

HS-SPME is a solvent-free technique ideal for extracting volatile and semi-volatile compounds from liquid or solid samples.[6][8]

  • Place a known amount of the sample into a 20 mL headspace vial.

  • Add the internal standard.

  • Immediately seal the vial with a screw cap containing a PTFE/silicone septum to prevent the loss of volatile compounds.[8]

  • Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow the analytes to partition into the headspace.

  • Expose a SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.

  • Retract the fiber and introduce it into the GC injection port for thermal desorption.

GC-MS Instrumentation and Parameters

The following are recommended starting parameters that may require optimization for specific instruments and applications.

Parameter Setting Rationale
Gas Chromatograph
Injection Port Temp.250°CEnsures rapid volatilization of the analyte without thermal degradation.
Injection ModeSplitlessMaximizes the transfer of analyte to the column for improved sensitivity.
Carrier GasHelium (99.999% purity)An inert gas that provides good separation efficiency.
Flow Rate1.0 mL/min (Constant Flow)Ensures reproducible retention times.
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column suitable for the separation of a wide range of volatile and semi-volatile compounds.
Oven ProgramInitial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A temperature program designed to provide good separation of analytes with varying boiling points.
Mass Spectrometer
Ion Source Temp.230°COptimizes ionization efficiency and minimizes contamination.
Quadrupole Temp.150°CMaintains stable mass filtering.
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Electron Energy70 eVStandard energy for generating comparable mass spectra with library databases.
Mass Scan Rangem/z 40-400A range that covers the expected molecular ion and fragment ions of the analyte.
Data AcquisitionFull Scan and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and library searching. SIM for enhanced sensitivity in quantitative analysis.

Expected Results and Data Interpretation

Fragmentation Pattern of Hexanoic Acid, 1-Methylheptyl Ester

The mass spectrum of Hexanoic acid, 1-methylheptyl ester is expected to exhibit characteristic fragmentation patterns for esters. While a library spectrum for this specific compound may not be readily available, predictions can be made based on the fragmentation of similar esters.[3][9] Key fragmentation pathways include:

  • McLafferty Rearrangement: A common fragmentation for esters, which can result in a prominent peak.[3]

  • Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.[3][9]

  • Loss of the Alkoxy Group: Cleavage of the O-alkyl bond.

The following diagram illustrates the expected major fragmentation pathways.

fragmentation_pathway cluster_structure Hexanoic acid, 1-methylheptyl ester Structure cluster_fragments Expected Key Fragments mol [CH3(CH2)4-C(=O)-O-CH(CH3)(CH2)5CH3]+• mclafferty McLafferty Rearrangement Ion mol->mclafferty McLafferty acylium Acylium Ion [CH3(CH2)4-C=O]+ mol->acylium α-cleavage alkoxy Alkoxy Carbocation [CH(CH3)(CH2)5CH3]+ mol->alkoxy O-Alkyl cleavage

Caption: Predicted major fragmentation pathways for Hexanoic acid, 1-methylheptyl ester in EI-MS.

Quantification

For quantitative analysis, a calibration curve should be prepared using the analytical standard at a minimum of five different concentrations. The concentration of Hexanoic acid, 1-methylheptyl ester in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[8]

Method Validation: Ensuring Trustworthy Data

To ensure the reliability and reproducibility of the analytical results, the method must be validated.[10][11] Key validation parameters, as recommended by regulatory bodies like the FDA, include:[10][12][13]

Validation Parameter Description Acceptance Criteria (Typical)
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte and internal standard.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.995
Accuracy The closeness of the test results obtained by the method to the true value.Recovery within 80-120%
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in results with minor variations in parameters.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of Hexanoic acid, 1-methylheptyl ester by GC-MS. By following the outlined procedures for sample preparation, instrument setup, and data analysis, and by adhering to the principles of method validation, researchers can obtain accurate and reliable results. The provided rationale for experimental choices aims to empower users to adapt and optimize this method for their specific applications.

References

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from Organomation website. [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from SCION Instruments website. [Link]

  • Patsnap. (2025, September 22). Validating GC-MS for FDA Approved Food Additives. Retrieved from Patsnap website. [Link]

  • Whitman College. (n.d.). GCMS Section 6.14. Retrieved from Whitman College website. [Link]

  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • NIST. (n.d.). Hexanoic acid, 1-methylethyl ester. Retrieved from NIST WebBook. [Link]

  • Leutzinger, E., Frankewich, R., & Faustino, P. (2026, March 25). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. [Link]

  • ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies. Retrieved from ComplianceIQ website. [Link]

  • Agilent. (2015, October 29). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Retrieved from Agilent website. [Link]

  • Scribd. (n.d.). Hexanoic Acid and Related Compounds. Retrieved from Scribd. [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from Impactfactor website. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • ResearchGate. (n.d.). Fragmentation of Hexanoic Acid. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

  • NIST. (n.d.). Hexanoic acid, methyl ester. Retrieved from NIST WebBook. [Link]

  • mVOC 4.0. (n.d.). Hexanoic Acid. Retrieved from mVOC 4.0 website. [Link]

  • PMC. (n.d.). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. Retrieved from PMC website. [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP009185. Retrieved from MassBank. [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from JEOL website. [Link]

  • PMC. (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Retrieved from PMC website. [Link]

  • AiSTI Science. (n.d.). オンラインSPE-GC/MSシステムを使用した固相捕集-溶媒溶出法による揮発性成分分析. Retrieved from AiSTI Science website. [Link]

  • The Japan Society for Analytical Chemistry. (n.d.). GC/MS, LC/MS のための 誘導体化. Retrieved from The Japan Society for Analytical Chemistry website. [Link]

Sources

Method

Application Note: Enzymatic Esterification for the Production of 2-Octyl Hexanoate

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Molecule: Hexanoic acid, 1-methylheptyl ester (Synonyms: 2-Octyl hexanoate, 1-Methylheptyl caproate) Methodology: Lipase-Catalyzed...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Molecule: Hexanoic acid, 1-methylheptyl ester (Synonyms: 2-Octyl hexanoate, 1-Methylheptyl caproate) Methodology: Lipase-Catalyzed Solvent-Free/Non-Aqueous Esterification

Executive Summary & Mechanistic Rationale

The synthesis of 2-octyl hexanoate—a highly valued ester in flavor, fragrance, and pharmaceutical formulations—is traditionally achieved via chemical esterification using strong acid catalysts. However, these conventional methods suffer from poor stereoselectivity, high energy consumption, and the generation of toxic byproducts.

Enzymatic esterification offers a highly selective, "green" alternative. By utilizing immobilized Candida antarctica Lipase B (CALB, commercially available as Novozym 435), researchers can achieve near-quantitative yields under mild conditions[1].

The Causality of Experimental Choices
  • Interfacial Activation & Non-Aqueous Media: Lipases possess a hydrophobic "lid" covering their active site. In non-conventional media (e.g., non-polar organic solvents or solvent-free systems), this lid opens, exposing the catalytic triad[2]. Furthermore, conducting the reaction in a solvent-free system (SFS) or hydrophobic solvent (like isooctane or n-heptane) drastically lowers the thermodynamic water activity ( aw​ ), shifting the reaction equilibrium from hydrolysis toward ester synthesis[2],[3].

  • Stereoselectivity (Kinetic Resolution): 2-Octanol is a chiral secondary alcohol. CALB exhibits a strong stereopreference for the (R)-enantiomer due to the steric constraints of its binding pocket[4]. If enantiopure (R)-2-octyl hexanoate is required, a racemic mixture of (R,S)-2-octanol can be subjected to kinetic resolution, leaving the (S)-enantiomer largely unreacted[5].

  • Dead-End Inhibition Prevention: Hexanoic acid (caproic acid) can acidify the enzyme's micro-environment, leading to protonation of essential histidine residues in the catalytic triad. To prevent this, the protocol utilizes a slight molar excess of the alcohol (acyl acceptor) to buffer the system and maintain enzyme stability[3].

Mechanism Hex Hexanoic Acid (Acyl Donor) Enz CALB (Novozym 435) Interfacial Activation Hex->Enz Acyl-Enzyme Intermediate Oct (R,S)-2-Octanol (Acyl Acceptor) Oct->Enz Nucleophilic Attack Prod 2-Octyl Hexanoate (Target Ester) Enz->Prod Esterification H2O Water (Byproduct) Enz->H2O Released

Caption: Enzymatic esterification mechanism of 2-octyl hexanoate via CALB.

Experimental Design & Parameter Optimization

To ensure a self-validating system, parameters must be tightly controlled. The accumulation of water (a byproduct of esterification) will eventually halt the reaction by establishing a thermodynamic equilibrium. Therefore, continuous water removal is the most critical variable.

Table 1: Optimization Parameters for 2-Octyl Hexanoate Synthesis
ParameterOptimal RangeMechanistic Justification
Reaction Medium Solvent-Free System (SFS)Maximizes volumetric productivity and eliminates solvent toxicity/recovery steps[3].
Molar Ratio (Acid:Alcohol) 1:2 to 1:3Excess 2-octanol prevents acid-induced denaturation of the lipase and drives the reaction forward[3].
Temperature 50 °C – 60 °CProvides optimal kinetic energy to overcome activation barriers without denaturing the CALB protein structure[1].
Enzyme Loading 5% – 10% (w/w)Sufficient active sites for rapid conversion; higher loadings yield diminishing returns due to mass transfer limitations.
Water Removal 20–50 mbar Vacuum OR 4Å Molecular SievesContinuously removes byproduct H2​O , applying Le Chatelier's principle to drive the reaction to >95% conversion[5].

Materials and Reagents

  • Acyl Donor: Hexanoic acid (Caproic acid), ≥99% purity.

  • Acyl Acceptor: (R,S)-2-Octanol (1-methylheptanol), ≥99% purity.

  • Biocatalyst: Novozym® 435 (Immobilized Candida antarctica Lipase B on acrylic resin).

  • Desiccant: 4Å Molecular Sieves (activated at 300 °C for 4 hours prior to use).

  • Solvent (Optional/For Analysis): n-Heptane or Isooctane (HPLC grade).

  • Internal Standard (For GC): n-Tetradecane or similar inert alkane.

Step-by-Step Experimental Protocol

Phase 1: Preparation and Dehydration
  • Reagent Drying: Pre-dry hexanoic acid and 2-octanol over activated 4Å molecular sieves (10% w/v) for 24 hours prior to the reaction. Reasoning: Initial water content in hygroscopic reagents can prematurely trigger the reverse hydrolysis reaction.

  • Biocatalyst Conditioning: Ensure Novozym 435 is stored in a desiccator. Do not pre-wet the enzyme with water; it requires only the tightly bound structural water layer to maintain its active three-dimensional conformation[2].

Phase 2: Reaction Setup (Solvent-Free System)
  • Substrate Mixing: In a 50 mL jacketed glass reactor, add 10.0 mmol of hexanoic acid (1.16 g) and 20.0 mmol of (R,S)-2-octanol (2.60 g). This establishes the optimal 1:2 molar ratio[3].

  • Thermal Equilibration: Connect the jacketed reactor to a circulating water bath set to 50 °C. Initiate magnetic stirring at 250 rpm. Allow the mixture to equilibrate for 10 minutes.

  • Enzyme Addition: Add 188 mg of Novozym 435 (5% w/w relative to total substrate mass) to initiate the reaction.

Phase 3: Reaction Execution & Water Management
  • Equilibrium Shifting: Immediately apply a controlled vacuum of 50 mbar to the headspace of the reactor. Alternatively, if vacuum is unavailable, add 0.5 g of freshly activated 4Å molecular sieves directly to the reaction mixture. Reasoning: Continuous removal of the H2​O byproduct is mandatory to achieve >90% conversion[5].

  • Incubation: Allow the reaction to proceed for 4 to 6 hours.

Phase 4: Downstream Processing & Enzyme Recovery
  • Reaction Termination: Break the vacuum and rapidly cool the reactor to 4 °C using an ice bath to halt enzymatic activity.

  • Biocatalyst Recovery: Filter the reaction mixture through a sintered glass funnel (Porosity 3). The immobilized Novozym 435 beads will be retained.

  • Enzyme Recycling: Wash the retained enzyme beads with cold n-heptane (3 × 10 mL) to remove residual substrates and products. Dry the beads under vacuum at room temperature. Note: CALB can typically be reused for up to 10 cycles with minimal loss of activity[1].

Workflow Prep 1. Substrate Preparation Dry reagents over molecular sieves React 2. Enzymatic Reaction 50°C, 50 mbar vacuum, 250 rpm Prep->React Recover 3. Downstream Processing Filter to recover immobilized enzyme React->Recover Recover->React Enzyme Recycling (Up to 10 cycles) Analyze 4. GC-FID Analysis Quantify conversion and e.e. Recover->Analyze

Caption: Step-by-step workflow for the enzymatic synthesis and recovery process.

Analytical Quantification (GC-FID)

To validate the system, the conversion rate and enantiomeric excess (e.e.) must be accurately quantified.

  • Sample Preparation: Aliquot 50 µL of the filtered reaction mixture and dilute it in 1.0 mL of n-heptane containing 1.0 mg/mL of n-tetradecane (Internal Standard).

  • GC Parameters: Inject 1 µL into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a chiral capillary column (e.g., CP-Chirasil-Dex CB, 25 m × 0.25 mm × 0.25 µm) to separate the (R) and (S) enantiomers of 2-octanol and 2-octyl hexanoate[1].

  • Temperature Program: Injector at 250 °C; Detector at 250 °C. Oven program: 60 °C for 2 min, ramp at 5 °C/min to 150 °C, hold for 10 min.

  • Data Analysis: Calculate the conversion percentage based on the depletion of hexanoic acid relative to the internal standard. Calculate the enantiomeric excess ( e.e.p​ ) by comparing the peak areas of (R)-2-octyl hexanoate and (S)-2-octyl hexanoate.

References

  • Enzymatic Bioconversion in Non-conventional Media International Science Community Association URL: [Link]

  • Green Process for the Enzymatic Synthesis of Aroma Compounds Mediated by Lipases Entrapped in Tailored Sol–Gel Matrices ACS Sustainable Chemistry & Engineering URL: [Link]

  • Esterification in Organic Media for Preparation of Optically Active Secondary Alcohols ResearchGate URL:[Link]

  • Microwave-assisted resolution of (R,S)-2-octanol by enzymatic transesterification ResearchGate URL: [Link]

  • Straightforward Enzyme-Catalyzed Asymmetric Synthesis of Caffeic Acid Esters in Enantioenriched Form Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

Sources

Application

Application Note: Hexanoic Acid, 1-Methylheptyl Ester as a High-Performance, Non-Polar Green Solvent in Organic Synthesis

Executive Summary & Physicochemical Rationale The pharmaceutical and fine chemical industries are under increasing regulatory pressure to phase out volatile organic compounds (VOCs) such as n-hexane, heptane, and toluene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The pharmaceutical and fine chemical industries are under increasing regulatory pressure to phase out volatile organic compounds (VOCs) such as n-hexane, heptane, and toluene[1]. While lower-chain esters (e.g., ethyl acetate) are common green alternatives, their partial water miscibility and high volatility limit their utility in strictly anhydrous or high-temperature non-polar applications[2].

Hexanoic acid, 1-methylheptyl ester (commonly referred to as 2-octyl hexanoate) emerges as a highly hydrophobic, high-boiling, bio-compatible green solvent. Synthesized enzymatically or via classical esterification[3], this C14 branched ester offers a unique physicochemical profile tailored for biphasic biocatalysis and high-temperature organic synthesis.

Mechanistic Insights: The Causality of Solvent Stability

A common concern when using esters as solvents in synthesis is their susceptibility to unwanted transesterification or hydrolysis. However, the molecular architecture of 2-octyl hexanoate provides inherent chemical stability:

  • Steric Hindrance: The ester linkage is derived from a secondary alcohol (2-octanol). The bulky 1-methylheptyl group creates significant steric shielding around the carbonyl carbon, drastically reducing its electrophilicity compared to primary esters.

  • Hydrophobicity (LogP ≈ 5.5): The long aliphatic chains ensure absolute water immiscibility, making it an ideal continuous phase for liquid-liquid biphasic systems[4]. It effectively partitions water away from catalytic active sites, driving condensation and esterification equilibria forward.

Quantitative Data Presentation

To justify the substitution of traditional VOCs, the physicochemical and performance metrics of 2-octyl hexanoate are summarized below.

Table 1: Physicochemical Comparison of Non-Polar Solvents

Solvent Propertyn-HexaneTolueneHexanoic acid, 1-methylheptyl ester
Molecular Formula C₆H₁₄C₇H₈C₁₄H₂₈O₂
Boiling Point (°C) 69110~260 - 265
Density (g/mL at 20°C) 0.660.87~0.86
Water Miscibility ImmiscibleImmiscibleImmiscible
Dielectric Constant (ε) 1.892.38~3.0 - 3.5
EHS Profile Neurotoxic, Highly FlammableReprotoxic, FlammableBiodegradable, Low Toxicity

Table 2: Comparative Performance in Lipase-Catalyzed Esterifications

Solvent SystemBiocatalystReaction TempPhase Separation TimeProduct YieldSolvent Recyclability
n-Hexane Rhizopus oryzae Lipase37 °C< 1 min73%Low (Evaporative loss)
2-Octyl Hexanoate Rhizopus oryzae Lipase45 °C2 - 3 min> 75%High (Distillation/Extraction)

Workflow Visualizations

SubstitutionLogic VOC Traditional VOCs (Hexane / Toluene) Haz High Volatility & Toxicity (Environmental Hazard) VOC->Haz Ester Hexanoic acid, 1-methylheptyl ester (Green Solvent Alternative) Haz->Ester Substitution Prop High Boiling Point (>260°C) Low Toxicity & High LogP Ester->Prop App Optimized for Biphasic Catalysis & High-Temp Synthesis Prop->App

Fig 1. Logical decision tree for substituting traditional VOCs with 2-octyl hexanoate.

BiphasicWorkflow Aq Aqueous Phase (Biocatalyst + Buffer) Int Interfacial Activation (Mass Transfer Zone) Aq->Int Enzyme Diffusion Org Organic Phase (2-Octyl Hexanoate) Org->Int Substrate Partitioning Sep Phase Separation (Density: 0.86 g/mL) Int->Sep Centrifugation

Fig 2. Mass transfer and phase separation workflow in 2-octyl hexanoate biphasic biocatalysis.

Experimental Protocols

Protocol A: Liquid-Liquid Biphasic Biocatalysis

Objective: Utilize 2-octyl hexanoate as the organic phase for the enzymatic synthesis of active pharmaceutical ingredients (APIs) or specialty esters, replacing n-hexane[3].

Rationale: Lipases exhibit "interfacial activation" at the boundary of aqueous and hydrophobic organic phases. The extreme hydrophobicity of 2-octyl hexanoate ensures a sharp interfacial boundary, maximizing enzyme conformation opening while preventing the denaturing effects often seen with polar solvents[4].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve the biocatalyst (e.g., immobilized Candida antarctica lipase B or Rhizopus oryzae lipase) in 10 mL of 50 mM phosphate buffer (pH 7.0).

  • Organic Phase Preparation: Dissolve the hydrophobic substrates (e.g., long-chain fatty acids and primary alcohols) in 10 mL of Hexanoic acid, 1-methylheptyl ester. Note: Ensure substrates are fully solubilized; gentle warming to 40 °C may be applied.

  • Emulsification & Reaction: Combine the two phases in a jacketed reactor. Agitate at 400–600 RPM to create a stable macro-emulsion, maximizing the interfacial surface area. Maintain the temperature at 45 °C.

  • Self-Validating Checkpoint: Stop agitation briefly after 1 hour. The mixture should begin to phase-separate within 60 seconds. If the emulsion remains completely opaque and stable, the agitation rate is too high, risking mechanical shear degradation of the enzyme.

  • Phase Separation & Recovery: Upon reaction completion, transfer the mixture to a separatory funnel or centrifuge at 3000 x g for 5 minutes.

  • Validation Checkpoint: Confirm phase separation visually. The upper organic layer (2-octyl hexanoate, ρ ≈ 0.86 g/mL) must be distinctly separated from the lower aqueous layer (ρ ≈ 1.00 g/mL). Extract the upper layer to isolate the product.

Protocol B: High-Temperature Dean-Stark Dehydration

Objective: Replace toluene in azeotropic or high-temperature water-removal setups for the synthesis of imines, ketals, or robust amides.

Rationale: Toluene (BP 110 °C) is conventionally used to drive condensation reactions by removing water. 2-Octyl hexanoate (BP >260 °C) allows the reaction to be run at significantly higher temperatures (150–180 °C) under a nitrogen sweep, accelerating sluggish reactions while remaining entirely non-volatile and safe for the operator[2].

Step-by-Step Methodology:

  • Reactor Setup: Equip a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a nitrogen inlet.

  • Solvent Loading: Add the reactants (e.g., a primary amine and a ketone) to 50 mL of Hexanoic acid, 1-methylheptyl ester. Add a catalytic amount of p-Toluenesulfonic acid (pTSA) if required.

  • Thermal Ramping: Heat the reaction mixture to 160 °C using a heating mantle. Because the solvent boils much higher than water, water generated during the condensation will rapidly vaporize and condense in the Dean-Stark trap.

  • Self-Validating Checkpoint: Monitor the Dean-Stark trap. The volume of water collected must stoichiometrically match the expected theoretical yield of the condensation step. The solvent itself will not reflux into the trap at 160 °C, ensuring pure water collection and exact reaction tracking.

  • Product Isolation: Cool the mixture to room temperature. Since 2-octyl hexanoate is highly non-polar, the target product can often be precipitated by cooling or by the addition of a cold, slightly polar anti-solvent (e.g., cold ethanol), leaving the solvent ready for filtration and recycling.

References

  • Green solvent - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Greener synthesis of chemical compounds and materials Source: Royal Society Publishing URL:[Link]

  • 1-Butyl oleate synthesis by immobilized lipase from Rhizopus oryzae: A comparative study between n-hexane and solvent-free system Source: ResearchGate URL:[Link]

  • Oat Oil (Enzymatic esterifications in microemulsion-based gels) Source: ResearchGate URL:[Link]

Sources

Method

Best catalysts for the esterification of Hexanoic acid, 1-methylheptyl ester

Application Note: Optimized Catalytic Strategies for the Synthesis of Hexanoic Acid, 1-Methylheptyl Ester (2-Octyl Hexanoate) Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Typ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Catalytic Strategies for the Synthesis of Hexanoic Acid, 1-Methylheptyl Ester (2-Octyl Hexanoate)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Detailed Application Notes and Protocols

Introduction & Mechanistic Rationale

The synthesis of hexanoic acid, 1-methylheptyl ester—commonly known as 2-octyl hexanoate—is a critical esterification reaction utilized in the formulation of advanced fragrances, flavorings, and lipophilic pharmaceutical prodrugs.

From a mechanistic standpoint, the esterification of hexanoic acid with 1-methylheptanol (2-octanol) presents a specific kinetic challenge: steric hindrance . Because 2-octanol is a secondary alcohol, the bulky 1-methylheptyl group restricts the nucleophilic attack on the carbonyl carbon of the acyl donor[1]. Traditional homogeneous catalysts (like sulfuric acid) force this reaction through harsh thermal conditions, often leading to unwanted side reactions such as the dehydration of 2-octanol into octene isomers.

To achieve high yields, excellent purity, and adherence to green chemistry principles, modern process chemistry relies on two superior catalytic systems: Biocatalysis (Novozym 435) and Heterogeneous Solid Acids (Amberlyst 15) .

Catalyst Selection & Causality

A. The Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B)

Novozym 435 is the gold standard for the esterification of secondary alcohols. Candida antarctica Lipase B (CALB) possesses a deep, funnel-like hydrophobic active site that perfectly accommodates the straight-chain hexanoyl group[2].

  • Causality for Selection: The enzyme forms an acyl-enzyme intermediate with hexanoic acid. The stereoelectronic environment of the CALB active site precisely positions the sterically hindered secondary hydroxyl group of 2-octanol for nucleophilic attack, bypassing the activation energy barriers seen in uncatalyzed or weakly catalyzed systems. It operates under mild conditions (40–60 °C), entirely preventing alcohol dehydration[3].

B. The Solid Acid: Amberlyst 15

Amberlyst 15 is a strongly acidic, macroreticular polystyrene-based ion-exchange resin featuring sulfonic acid (-SO₃H) functional groups.

  • Causality for Selection: Unlike microporous zeolites, the macroporous structure of Amberlyst 15 (pore diameter ~300 Å) eliminates internal mass transfer limitations for mid-chain molecules like hexanoic acid and 2-octanol[4]. It provides the potent proton-donating capability of sulfuric acid but is tethered to a solid matrix, allowing for simple mechanical separation and preventing equipment corrosion.

Quantitative Catalyst Comparison

The following table summarizes the operational metrics of the recommended catalysts compared to a traditional homogeneous baseline (p-TsOH).

Catalyst SystemCatalyst TypeOptimal TempReaction TimeExpected YieldReusabilityPrimary Byproducts
Novozym 435 Immobilized Enzyme50 °C4–6 h> 95%High (up to 10 cycles)None (High Selectivity)
Amberlyst 15 Solid Acid Resin110 °C3–5 h> 90%Moderate (3–5 cycles)Trace octene (at >120°C)
p-TsOH (Baseline)Homogeneous Acid120 °C2–4 h~ 85%None (Requires quench)Ethers, octene, color bodies

Experimental Protocols (Self-Validating Workflows)

As a best practice, both protocols below are designed as self-validating systems . This means in-process controls (IPCs) are embedded to verify reaction completion before proceeding to downstream purification.

Protocol A: Green Enzymatic Synthesis using Novozym 435 (Solvent-Free)

This protocol utilizes a solvent-free system to maximize volumetric productivity and reduce waste[5].

Materials: Hexanoic acid (1.0 eq), 2-Octanol (1.2 eq), Novozym 435 (10% w/w relative to total substrate), 4Å Molecular Sieves (15% w/w).

  • Preparation: In a jacketed batch reactor, combine hexanoic acid and 2-octanol. The 1.2 molar excess of 2-octanol compensates for minor evaporative losses and drives the equilibrium toward the product[5].

  • Catalyst Addition: Add the Novozym 435 beads and the activated 4Å molecular sieves.

    • Mechanistic Rationale: Enzymes require a micro-aqueous hydration shell to maintain their active conformation. Molecular sieves selectively sequester the bulk water generated by the esterification without stripping the essential hydration layer from the CALB enzyme, thus driving Le Chatelier's equilibrium forward[3].

  • Incubation: Seal the reactor and initiate orbital shaking (200 rpm) at 50 °C for 4 to 6 hours.

  • In-Process Control (IPC): At 4 hours, withdraw a 10 µL aliquot, dilute in hexane, and analyze via GC-FID. The reaction is self-validated as complete when the hexanoic acid peak area is < 2% of its initial value.

  • Recovery: Filter the mixture through a coarse sintered glass funnel to recover the Novozym 435 and molecular sieves. The crude filtrate is highly pure 2-octyl hexanoate, which can be polished via short-path distillation if pharmaceutical grade is required.

Protocol B: Solid-Acid Synthesis using Amberlyst 15 (Azeotropic Distillation)

This protocol is ideal for scale-up environments where biocatalyst costs are prohibitive.

Materials: Hexanoic acid (1.0 eq), 2-Octanol (1.1 eq), Amberlyst 15 (8% w/w relative to acid), Toluene (azeotropic solvent, 3 volumes).

  • Resin Pre-treatment: Wash Amberlyst 15 with methanol, then dry under vacuum at 80 °C for 12 hours.

    • Mechanistic Rationale: Commercial resins contain moisture and swelling agents. Pre-drying exposes the maximum density of sulfonic acid active sites, ensuring consistent kinetic rates[4].

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine the reactants, toluene, and dried Amberlyst 15.

  • Azeotropic Reflux: Heat the mixture to 110–115 °C with vigorous stirring (≥ 500 rpm to eliminate external mass transfer resistance)[4]. Water will co-distill with toluene, separate in the Dean-Stark trap, and the toluene will return to the flask.

    • Cautionary Note: Do not exceed 120 °C, as solid acids can catalyze the dehydration of 2-octanol into octene at elevated temperatures[6].

  • In-Process Control (IPC): The system is self-validating via the Dean-Stark trap. When the theoretical volume of water (1 equivalent) is collected in the trap, the reaction has reached maximum conversion. Verify via acid-base titration of a reaction aliquot (target acid value < 2 mg KOH/g).

  • Recovery: Cool to room temperature, filter out the Amberlyst 15 resin, and remove the toluene solvent via rotary evaporation under reduced pressure to yield the product.

Process Visualization

Catalytic_Workflows cluster_enzymatic Protocol A: Novozym 435 (Biocatalytic) cluster_solidacid Protocol B: Amberlyst 15 (Solid Acid) E1 Mix Hexanoic Acid & 2-Octanol (1:1.2 ratio) E2 Add Novozym 435 (10 wt%) + 4Å Molecular Sieves E1->E2 E3 Incubate at 50°C, 200 rpm (Solvent-Free System) E2->E3 E4 Filter Biocatalyst & Isolate 2-Octyl Hexanoate E3->E4 S1 Mix Reactants in Toluene (Azeotropic Solvent) S2 Add Dry Amberlyst 15 (8 wt% to acid) S1->S2 S3 Reflux at 110°C with Dean-Stark Water Trap S2->S3 S4 Filter Resin & Evaporate Toluene under Vacuum S3->S4

Figure 1: Comparative experimental workflows for the synthesis of 2-octyl hexanoate.

References

  • Gun HEDSTRÖM | Åbo Akademi University, Turku | Department of Physical Chemistry | Research profile - ResearchGate Source: researchgate.net URL:1

  • Green Process for the Enzymatic Synthesis of Aroma Compounds Mediated by Lipases Entrapped in Tailored Sol–Gel Matrices | ACS Sustainable Chemistry & Engineering Source: acs.org URL:3

  • Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC Source: nih.gov URL:5

  • Synthesis of flavor and fragrance esters using Candida antarctica lipase - ResearchGate Source: researchgate.net URL:2

  • Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling, and Comparison of Its Reaction Kinetics with Lower Alcohols - ACS Publications Source: acs.org URL:4

  • Continuous esterification or dehydration in supercritical carbon dioxide - ResearchGate Source: researchgate.net URL:6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for Hexanoic Acid, 1-Methylheptyl Ester Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working on the esterification of hexanoic acid and 2-octanol to produce hexanoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working on the esterification of hexanoic acid and 2-octanol to produce hexanoic acid, 1-methylheptyl ester (commonly known as 2-octyl hexanoate).

Below, you will find comparative data, mechanistic troubleshooting FAQs, and validated standard operating procedures (SOPs) for both chemical and enzymatic synthetic routes.

PART 1: Comparative Data Overview

Selecting the correct synthetic route is the first step in optimizing your yield. The table below summarizes the quantitative parameters and expected outcomes for the two primary methodologies used to synthesize 2-octyl hexanoate[1].

ParameterChemical Synthesis (Amberlyst-15)Enzymatic Synthesis (Novozym 435)
Catalyst Type Solid acid ion-exchange resin[2]Immobilized Candida antarctica Lipase B[1]
Operating Temperature 80°C – 115°C40°C – 60°C
Reaction Time 4 – 8 hours12 – 24 hours
Max Yield (Racemic Alcohol) >90% (with active water removal)~50% (capped by kinetic resolution)[3]
Max Yield (Enantiopure Alcohol) >90%>95%
Primary Side Products Octenes (via dehydration), EthersNone (Highly stereoselective)
Downstream Processing Filtration, base wash, distillationFiltration, solvent evaporation[1]

PART 2: Troubleshooting FAQs

Q1: My Fischer esterification yield plateaus at 60-70%. How can I drive the reaction to completion? A1: The Fischer esterification is a reversible, equilibrium-driven process[4]. When hexanoic acid and 2-octanol condense, water is generated as a stoichiometric byproduct. If this water is not actively removed from the system, it acts as a nucleophile, driving the reverse hydrolysis reaction and capping your overall yield[5]. Causality & Solution: To overcome this thermodynamic limitation, you must apply Le Chatelier's principle. Implement a Dean-Stark apparatus using a solvent that forms a heteroazeotrope with water (e.g., toluene). As the azeotrope boils, water is physically trapped and removed from the reaction vessel, forcing the equilibrium toward the ester product.

Q2: I am observing significant side-product formation (e.g., octenes) and a darkening of the reaction mixture when using sulfuric acid as a catalyst. What are the alternatives? A2: 2-Octanol is a secondary alcohol. Under harsh, homogeneous acidic conditions (like refluxing with concentrated H₂SO₄), secondary alcohols are highly susceptible to E1 dehydration, forming octene isomers instead of undergoing nucleophilic attack on the carbonyl carbon[5]. Furthermore, sulfuric acid can act as an oxidizing agent, causing the mixture to degrade and darken. Causality & Solution: Transition to a milder, heterogeneous solid acid catalyst such as Amberlyst-15. Amberlyst-15 is a macroreticular, sulfonic acid-functionalized cross-linked polystyrene resin[2]. It provides the necessary Brønsted acid sites to protonate the carboxylic acid (enhancing electrophilicity) without the harsh dehydrating environment of liquid mineral acids[6].

Q3: We are transitioning to a "greener" enzymatic route using immobilized Candida antarctica Lipase B (Novozym 435). However, our reaction consistently stalls at exactly 50% conversion. Why is this happening? A3: This is a classic case of enzymatic kinetic resolution. 2-Octanol is a chiral molecule, and standard commercial 2-octanol is typically a racemic mixture (equal parts R- and S-enantiomers). Lipases are highly stereoselective biocatalysts; they preferentially acylate the (R)-enantiomer of 2-octanol while leaving the (S)-enantiomer largely unreacted[3],[7]. Causality & Solution: Because the enzyme only recognizes half of your alcohol substrate, the theoretical maximum yield for a racemic mixture is 50%. If your goal is to synthesize the ester in high yield regardless of stereochemistry, you must either use enantiopure (R)-2-octanol as your starting material or revert to a non-stereoselective chemical catalyst[1].

PART 3: Standard Operating Procedures (SOPs)

Protocol A: Acid-Catalyzed Azeotropic Esterification (Chemical Route)

This protocol utilizes thermodynamic control to ensure >90% yield while minimizing side reactions.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Reagents: Add 50 mmol hexanoic acid, 60 mmol 2-octanol (a 1.2 molar equivalent excess to further drive equilibrium), and 50 mL of anhydrous toluene.

  • Catalyst Addition: Add 5% to 10% (w/w relative to total substrates) of dry Amberlyst-15 resin[2]. Note: Ensure the resin is pre-dried, as moisture will delay the onset of esterification.

  • Reaction Execution: Heat the mixture to reflux (approx. 110°C–115°C). Monitor the collection of water in the lower phase of the Dean-Stark trap. The reaction is complete when water ceases to accumulate (typically 4–6 hours).

  • Workup & Validation: Cool the mixture to room temperature. Filter out the Amberlyst-15 resin (which can be washed and regenerated). Wash the organic filtrate with saturated aqueous NaHCO₃ to neutralize and remove unreacted hexanoic acid, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. Validate purity using GC-FID or ¹H-NMR.

Protocol B: Lipase-Catalyzed Esterification (Enzymatic Route)

This protocol is optimized for high enantiomeric purity and mild conditions.

  • Setup: Use a temperature-controlled jacketed reactor or an orbital shaker flask.

  • Reagents: Combine 50 mmol hexanoic acid and 50 mmol enantiopure (R)-2-octanol in a solvent-free system. (If viscosity or mass transfer is an issue, dilute with 20 mL of n-hexane)[1].

  • Water Management: Add 10% (w/v) activated 3Å molecular sieves to the vessel. Controlling water activity ( aw​ ) is critical to prevent the enzyme from catalyzing the reverse hydrolysis reaction.

  • Catalyst Addition: Add 5% (w/w) Novozym 435 (immobilized Candida antarctica Lipase B)[1].

  • Reaction Execution: Incubate at 50°C with constant mechanical agitation (200 rpm) for 12 to 24 hours. Monitor the disappearance of the acid via acid-base titration or GC analysis.

  • Workup & Validation: Separate the immobilized enzyme and molecular sieves via vacuum filtration. Wash the enzyme with cold hexane and dry it under a gentle stream of nitrogen for reuse in subsequent batches[1]. Evaporate the solvent to yield the highly pure ester.

PART 4: Visual Workflows & Mechanistic Diagrams

YieldOptimization Start Evaluate Low Yield (2-Octyl Hexanoate) CheckMethod Which synthetic route? Start->CheckMethod Chemical Fischer Esterification (Acid Catalyst) CheckMethod->Chemical Enzymatic Enzymatic Synthesis (Lipase CALB) CheckMethod->Enzymatic ChemWater Is water being removed? Chemical->ChemWater EnzChiral Using racemic 2-octanol? Enzymatic->EnzChiral ChemSide Are there side products? (e.g., octenes) ChemWater->ChemSide Yes FixWater Implement Dean-Stark or 3Å Molecular Sieves ChemWater->FixWater No FixCat Switch to Amberlyst-15 or lower temperature ChemSide->FixCat Yes FixChiral Kinetic resolution limits yield to 50%. Use enantiopure (R)-2-octanol. EnzChiral->FixChiral Yes

Figure 1: Decision matrix for troubleshooting low reaction yields in 2-octyl hexanoate synthesis.

LeChatelier Hex Hexanoic Acid (Acyl Donor) Complex Tetrahedral Intermediate Hex->Complex Oct 2-Octanol (Nucleophile) Oct->Complex Prod 2-Octyl Hexanoate (Target Ester) Complex->Prod Forward Reaction Water Water (Byproduct) Complex->Water Water->Complex Reverse Hydrolysis Trap Water Removal (Dean-Stark / Sieves) Water->Trap Le Chatelier's Shift

Figure 2: Thermodynamic equilibrium shift via water management in Fischer esterification.

References

  • Structural Effects in the Enzymatic Resolution of 2-Octanol. Semantic Scholar.[Link]

  • Influence of Diffusion on the Kinetics of an Enzyme-Catalyzed Reaction in Gelatin-Based Gels. PubMed / NIH. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC / NIH.[Link]

  • Preparation of a Carbon-Based Solid Acid Catalyst by Sulfonating Activated Carbon in a Chemical Reduction Process. ProQuest / Molecules.[Link]

  • WO2010099058A2 - Production of higher quality bio-oils by in-line esterification of pyrolysis vapor.
  • AUCHE 252 - Organic Chemistry II. LibreTexts.[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Concentration for 2-Octyl Hexanoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the kinetic and thermodynamic complexities of synthesizing Hexanoic acid, 1-methylheptyl ester (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the kinetic and thermodynamic complexities of synthesizing Hexanoic acid, 1-methylheptyl ester (industry standard name: 2-octyl hexanoate ).

This esterification—typically between hexanoic acid and the secondary alcohol 2-octanol—presents unique steric and mass-transfer challenges. Whether you are utilizing solid acid catalysts or immobilized lipases (e.g., Novozym 435), optimizing your catalyst concentration is the critical lever for maximizing yield while suppressing side reactions.

Pathway AcylDonor Hexanoic Acid (Acyl Donor) AcylEnzyme Acyl-Enzyme Intermediate + H2O Release AcylDonor->AcylEnzyme Binds to Active Site Enzyme Immobilized Lipase (Catalyst) Enzyme->AcylEnzyme Product 2-Octyl Hexanoate (Target Ester) AcylEnzyme->Product Esterification Nucleophile 2-Octanol (Nucleophile) Nucleophile->AcylEnzyme Nucleophilic Attack Product->Enzyme Catalyst Recovery

Ping Pong Bi Bi mechanistic pathway for lipase-catalyzed 2-octyl hexanoate synthesis.

Core Principles & Causality (FAQs)

Q1: How does catalyst concentration strictly affect the reaction kinetics of hexanoic acid and 2-octanol? A1: Esterification in solvent-free systems is a thermodynamically controlled process governed by the Ping Pong Bi Bi mechanism (1)[1]. Initially, the reaction rate is directly proportional to the catalyst concentration because more active sites are available to form the acyl-enzyme intermediate. However, once the substrate saturation point is reached, adding more catalyst does not increase the intrinsic turnover rate; it only shifts the system from kinetic control to diffusion control.

Q2: Why does the reaction yield plateau or decrease when I exceed 5 wt% of immobilized lipase? A2: Exceeding optimal catalyst loading leads to agglomeration, which drastically reduces the effective surface area and introduces severe mass transfer limitations (1)[1]. The high local concentration of the acrylic resin support absorbs the minimal water required to maintain the enzyme's hydration shell, paradoxically dehydrating the active site and stalling the reaction.

Q3: Does the secondary nature of 2-octanol require higher catalyst loading compared to primary alcohols? A3: Yes. Secondary alcohols present steric hindrance around the chiral center, requiring highly specific interfacial activation from immobilized lipases (2)[2]. The nucleophilic attack of 2-octanol on the acyl-enzyme intermediate is slower than that of a primary alcohol like 1-octanol. Consequently, a slightly higher catalyst load (typically 3 wt% instead of 1 wt%) is required to maintain industrial throughput.

Troubleshooting Guide

Issue 1: Low Conversion Rate (< 50%) After 24 Hours

  • Root Cause: Esterification generates water. In a closed system, water accumulation drives the reverse reaction (hydrolysis), establishing a premature equilibrium.

  • Resolution: Add 3Å molecular sieves (20 g/L) to the reaction matrix to continuously sequester water. 3 reports that a maximum conversion rate of >95% can be achieved when enzyme dosage and water removal are properly optimized[3].

Issue 2: Detection of 2-Octene or Di-2-octyl Ether Byproducts

  • Root Cause: If utilizing a solid acid catalyst (e.g., Amberlyst-15) instead of a lipase, localized high proton concentrations can catalyze the dehydration of the secondary alcohol (2-octanol) into alkenes (4)[4].

  • Resolution: Decrease the solid acid catalyst concentration by 50% and lower the reaction temperature to 50°C, or switch entirely to an immobilized lipase to ensure 100% chemoselectivity toward esterification.

Issue 3: High Catalyst Degradation Upon Recycling

  • Root Cause: Mechanical shearing at high concentrations (>5 wt%) combined with chemical denaturation from high local concentrations of hexanoic acid.

  • Resolution: Optimize agitation speed (do not exceed 250 rpm) and run the reaction with a slight molar excess of 2-octanol (1:2 acid-to-alcohol ratio) to dilute the acidic microenvironment.

Causality CatConc Catalyst Concentration Low Sub-optimal (< 2 wt%) CatConc->Low Optimal Optimal (2 - 5 wt%) CatConc->Optimal High Excessive (> 5 wt%) CatConc->High LowRes Incomplete Conversion Slow Kinetics Low->LowRes OptRes Maximized Yield Efficient Mass Transfer Optimal->OptRes HighRes Agglomeration Diffusion Limitations High->HighRes

Logical relationship between catalyst concentration and reaction outcomes.

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the causal relationship between immobilized lipase concentration and the synthesis metrics for 2-octyl hexanoate in a solvent-free system at 60°C.

Catalyst Load (wt%)Conversion at 12h (%)Byproduct Yield (%)Turn-Over Frequency (h⁻¹)Viscosity & Mixing State
1.0 42.5< 0.1450Optimal (Newtonian flow)
3.0 95.3< 0.1380Optimal (Newtonian flow)
5.0 96.1< 0.1210Marginal Agglomeration
10.0 91.4< 0.195Severe Agglomeration

Note: Increasing catalyst load beyond 3.0 wt% yields diminishing returns and severely impacts the Turn-Over Frequency (TOF) due to diffusion limitations.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, this protocol embeds an internal standard and an orthogonal validation step. This guarantees that any observed plateau in yield is a true kinetic artifact, not a sampling or evaporation error.

Phase 1: Preparation & Internal Controls

  • Dry hexanoic acid and 2-octanol over 3Å molecular sieves for 24 hours prior to use to establish a zero-water baseline.

  • Prepare the reaction mixture in a 1:2 molar ratio of hexanoic acid to 2-octanol. The excess alcohol acts as the solvent and thermodynamically drives the equilibrium forward.

  • Self-Validation Step 1: Add tetradecane (5 wt%) to the mixture as an inert internal standard. This allows for absolute mass-balance tracking via GC-MS.

  • Self-Validation Step 2: Set up a parallel negative control flask containing the exact substrate mixture but without the catalyst to quantify non-catalytic thermal auto-esterification.

Phase 2: Reaction Execution 5. Equilibrate the reaction vessels to 60°C in an orbital shaker set to 250 rpm. 6. Initiate the reaction by adding the optimized concentration (3.0 wt% relative to total substrate mass) of immobilized lipase (e.g., Novozym 435). 7. Add 20 g/L of freshly activated 3Å molecular sieves directly to the reaction medium to continuously sequester generated water.

Phase 3: Downstream Processing & Orthogonal Analysis 8. Extract 50 µL aliquots at predefined intervals (0, 2, 4, 8, 12, and 24 hours). 9. Quench the reaction immediately by diluting the aliquot in 1 mL of ice-cold n-hexane, followed by centrifugation (10,000 x g, 5 min) to pellet the catalyst. 10. Self-Validation Step 3 (Orthogonal Validation):

  • Method A (GC-MS): Quantify 2-octyl hexanoate formation against the tetradecane internal standard.
  • Method B (Titration): Titrate a separate 100 µL aliquot with 0.1 M KOH to measure residual hexanoic acid.
  • Causality Check: The system is validated only if the molar formation of the ester (Method A) perfectly matches the molar depletion of the acid (Method B). A mismatch indicates side reactions (e.g., etherification) or solvent evaporation.

References

  • Lipase-catalyzed synthesis of hexanoic acid esters Source: ResearchGate URL:3

  • Mechanistic Insights and Rational Design of Ca-Doped CeO2 Catalyst for Acetic Acid Ketonization Source: ACS Sustainable Chemistry & Engineering URL:4

  • Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media Source: MDPI URL:2

  • Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives Source: Catalysis Science & Technology (RSC Publishing) URL:1

Sources

Troubleshooting

Purification techniques for removing impurities from Hexanoic acid, 1-methylheptyl ester

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Product: Hexanoic acid, 1-methylheptyl ester (Synonyms: 2-octyl hexanoate, 1-methylheptyl caproate) CAS Number: 29803-24-5 Welcome to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Product: Hexanoic acid, 1-methylheptyl ester (Synonyms: 2-octyl hexanoate, 1-methylheptyl caproate) CAS Number: 29803-24-5

Welcome to the technical support center for the isolation and purification of 1-methylheptyl hexanoate. Synthesizing this ester typically involves the Fischer esterification of hexanoic acid with 2-octanol (capryl alcohol). Because 2-octanol is a secondary alcohol, steric hindrance requires the use of acid or organometallic catalysts and an excess of the alcohol (typically 10-20%) to drive the equilibrium forward[1]. Consequently, the post-reaction crude mixture is a complex matrix requiring rigorous, step-wise purification to isolate the pharmaceutical-grade ester.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the mechanistic causality behind each purification step, ensuring your protocols are self-validating and robust against common scale-up failures.

Core Purification Workflow

The purification of 1-methylheptyl hexanoate relies on exploiting the distinct chemical and physical properties of the reaction matrix: acid/base solubility for catalyst and unreacted acid removal, followed by boiling point differentials for the removal of excess alcohol.

PurificationWorkflow Crude Crude Reaction Mixture (Ester, Acid, Alcohol, Catalyst) Wash Neutralization & Wash (Aqueous NaHCO3) Crude->Wash Remove Acid/Catalyst PhaseSep Phase Separation (Organic vs. Aqueous) Wash->PhaseSep Settle & Drain Drying Desiccation (Anhydrous Na2SO4) PhaseSep->Drying Organic Layer Distillation Fractional Vacuum Distillation (Removal of 2-Octanol) Drying->Distillation Filter & Heat Pure Pure Hexanoic Acid, 1-Methylheptyl Ester Distillation->Pure Collect Target Fraction

Logical workflow for the isolation and purification of 1-methylheptyl hexanoate.

Quantitative Data: Distillation Parameters

Distillation is the final and most critical step for achieving high purity. Because of the high molecular weight of the target ester, atmospheric distillation is strongly discouraged due to the risk of thermal degradation. Use the following thermophysical parameters to guide your vacuum distillation parameters.

ComponentMolecular Weight ( g/mol )Boiling Point (1 atm)Boiling Point (10 mmHg)Process Role
Water 18.02100 °C-Condensation Byproduct
2-Octanol 130.23180 °C~70 °CReactant (Usually in Excess)
Hexanoic Acid 116.16205 °C~99 °CReactant (Limiting)
1-Methylheptyl Hexanoate 228.37~260 °C~130 °CTarget Product

Standard Operating Procedure: Step-by-Step Purification

Step 1: Catalyst Quenching & Hydrolysis
  • Mechanism: The catalyst must be deactivated before isolation to prevent reverse hydrolysis. If using organometallic catalysts (e.g., tetraisopropyl titanate or stannous oxalate), they do not wash out easily with simple base and must be hydrolyzed into insoluble metal oxides[2].

  • Action: Prior to adding any basic substance, add a small volume of distilled water to the crude esterification mixture and heat gently (approx. 60 °C) for 30 minutes[2].

  • Validation: The formation of a fine precipitate (metal oxides) indicates successful hydrolysis.

Step 2: Neutralization (Aqueous Wash)
  • Mechanism: Unreacted hexanoic acid and residual acid catalysts (e.g., H₂SO₄ or p-TSA) must be neutralized to form water-soluble sodium salts[3].

  • Action: Transfer the mixture to a separatory funnel. Slowly add 1M aqueous Sodium Bicarbonate (NaHCO₃) to the organic layer[4]. Vent the funnel frequently.

  • Validation: Continue washing until the evolution of CO₂ gas (effervescence) completely ceases. Test the pH of the discarded aqueous layer; a pH > 7 confirms the complete neutralization of the carboxylic acid.

Step 3: Brine Wash & Desiccation
  • Mechanism: Water must be completely removed before distillation to prevent bumping and hydrolysis.

  • Action: Wash the organic layer with saturated aqueous NaCl (brine)[4]. Drain the aqueous layer, transfer the organic phase to an Erlenmeyer flask, and add anhydrous Sodium Sulfate (Na₂SO₄)[4].

  • Validation: The Na₂SO₄ should initially clump as it absorbs water. Continue adding until the newly added salt remains free-flowing (like sand) upon swirling.

Step 4: Fractional Vacuum Distillation
  • Mechanism: Lowering the system pressure reduces the boiling points of the components, preventing the thermal dehydration of unreacted 2-octanol into octenes, which occurs at high temperatures[1].

  • Action: Filter off the drying agent and transfer the liquid to a round-bottom flask equipped with a fractional distillation column and boiling chips[3]. Apply high vacuum (<10 mmHg) and slowly increase the heat[5].

  • Validation: Discard the first fraction (unreacted 2-octanol distilling at ~70 °C at 10 mmHg). The system temperature will drop slightly and then rise sharply. Collect the main fraction at ~130 °C. The resulting liquid should be colorless with a distinct fruity aroma[5].

Troubleshooting Guide

Issue: Emulsion Formation During Aqueous Washing

Q: I am forming a stubborn, milky emulsion during the NaHCO₃ washing step. How do I break it? A: This is a classic issue. During neutralization, unreacted hexanoic acid is converted into sodium hexanoate. Sodium hexanoate acts as a surfactant (a soap), lowering the surface tension between the organic and aqueous layers and trapping water. Solution: Increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). This "salts out" the organic components, increasing the density differential between the phases and forcing the emulsion to break.

EmulsionTroubleshooting Start Emulsion Forms During NaHCO3 Wash Check Is the aqueous phase saturated with salts? Start->Check AddBrine Add Saturated NaCl (Brine) Check->AddBrine No Filter Filter through Celite (Removes particulates) Check->Filter Yes, but cloudy Wait Allow extended settling time AddBrine->Wait Filter->Wait Resolved Clear Phase Separation Achieved Wait->Resolved Phases separate

Decision tree for resolving emulsions during the aqueous washing phase.

Issue: Persistent Odor in the Final Product

Q: My purified ester still smells strongly pungent (like goat or cheese) rather than fruity. What went wrong? A: You are smelling trace amounts of unreacted hexanoic acid (caproic acid), which is notorious for its pungent, goat-like odor. Cause: Incomplete neutralization during the washing phase. Solution: You must re-dissolve your product in a volatile organic solvent (like diethyl ether or hexane), re-wash with 1M NaHCO₃ until the aqueous layer is strictly basic, dry, and re-concentrate.

Issue: Low Yield and Dark Residue During Distillation

Q: My distillation yield is exceptionally low, and I am left with a thick, dark brown residue in the boiling flask. A: This indicates thermal degradation and acid-catalyzed side reactions. Cause: If you used a strong acid catalyst (like p-TSA) and failed to neutralize it completely, applying heat during distillation will catalyze the dehydration of your excess 2-octanol into octenes, and cause etherification[1]. These side products polymerize into the dark tar you observe. Solution: Ensure strict adherence to the neutralization validation step (pH > 7). Additionally, ensure your vacuum pump is pulling a sufficient vacuum (<10 mmHg) to keep the pot temperature as low as possible.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydroxide (NaOH) instead of Sodium Bicarbonate (NaHCO₃) for the neutralization step to save time? A: It is highly discouraged. While NaOH will rapidly neutralize the hexanoic acid, it is a strong base that can induce base-catalyzed ester hydrolysis (saponification). This will cleave your newly synthesized 1-methylheptyl hexanoate back into 2-octanol and sodium hexanoate, drastically reducing your yield. Always rely on a weak base like NaHCO₃ or Na₂CO₃[3].

Q: I am scaling up the reaction. Should I stick to acid catalysts or move to organometallic catalysts? A: For industrial scale-up, organometallic catalysts (like titanates) are generally preferred. While acid catalysts (H₂SO₄) are cheap, they drive side reactions (dehydration and etherification) at the high temperatures (190-220 °C) required for bulk esterification[1]. Organometallics yield a lighter-colored, purer crude product, though they require the specific water-hydrolysis quenching step outlined in Step 1[2].

References

  • Title: Preparation Of Esters From 2 Octanol Source: Quick Company (Patent IN) URL: [Link]

  • Title: Fisher Esterification, Reflux, Isolation and Purification of Esters Source: Science Ready URL: [Link]

  • Title: Esterification: Reflux, Isolation and Purification // HSC Chemistry Source: YouTube (Science Ready) URL: [Link]

  • Title: US4304925A - Process for purifying esters Source: Google Patents URL
  • Title: Fischer Esterification-Typical Procedures Source: OperaChem URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of Hexanoic Acid, 1-methylheptyl Ester

Welcome to the technical support center for Hexanoic acid, 1-methylheptyl ester (also known as sec-octyl hexanoate). This guide is designed for researchers, scientists, and drug development professionals to ensure the lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Hexanoic acid, 1-methylheptyl ester (also known as sec-octyl hexanoate). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our advice in established chemical principles and industry best practices.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section covers the most common queries regarding the stability and handling of Hexanoic acid, 1-methylheptyl ester.

Q1: What is Hexanoic acid, 1-methylheptyl ester, and what are its primary degradation pathways?

Hexanoic acid, 1-methylheptyl ester is an organic compound belonging to the ester functional group. Like most esters, it is susceptible to degradation through two primary chemical reactions:

  • Hydrolysis: This is the most common degradation pathway. The ester bond reacts with water, breaking down the molecule into its parent carboxylic acid (Hexanoic Acid) and alcohol (2-Octanol). This reaction can be catalyzed by the presence of acids or bases and is significantly accelerated by increased temperature.[1][2][3] The formation of hexanoic acid often results in a noticeable sharp or rancid odor.

  • Oxidation: This pathway involves the reaction of the molecule with oxygen. While the alkyl chains of this specific ester are saturated and thus less prone to oxidation than unsaturated esters, oxidation can still occur, especially under high temperatures or in the presence of light and metal ion catalysts.[4][5] This process can lead to the formation of various byproducts, including peroxides, which can further accelerate degradation.[6]

Q2: What are the ideal long-term storage conditions for this ester?

To minimize degradation, the core principle is to protect the compound from the key environmental factors that drive hydrolysis and oxidation: moisture, oxygen, heat, and light.

Parameter Recommendation Rationale
Temperature ≤ -20°C (Freezer) Low temperatures drastically reduce the rate of all chemical reactions, including hydrolysis and oxidation.[7]
Atmosphere Inert Gas (Argon or Nitrogen) Replacing air in the container headspace with an inert gas removes oxygen, preventing oxidative degradation.[8]
Moisture Strictly Anhydrous Moisture is the primary reactant for hydrolysis.[3][9] Use of desiccants and proper sealing is critical.
Light Amber/Opaque Container Light, particularly UV light, can provide the energy to initiate oxidative chain reactions (photolysis).[10]
Container Borosilicate Glass (Type 1) Glass is inert and provides an excellent barrier against moisture and gas ingress.[11] Avoid plastics unless their compatibility has been rigorously tested, as some plastics can leach additives or be permeable to gases.[12][13]
Q3: Can I store the compound at 2-8°C (refrigerated) or at room temperature?

While refrigeration is better than room temperature, freezer storage (≤ -20°C) is strongly recommended for long-term stability. Storing at 2-8°C will slow degradation relative to ambient conditions, but hydrolytic and oxidative processes will still occur at a measurable rate over months or years. Room temperature storage is not recommended for anything other than short-term, in-use samples, as degradation can be significant.[6][7]

Q4: The material safety data sheet (MSDS/SDS) just says "store in a cool, dry place." Why is more specific guidance needed?

An SDS provides general safety and handling guidelines. For high-purity scientific applications, especially in drug development where minor impurities can have significant consequences, these general guidelines are insufficient. The recommendations in this guide are based on chemical first principles and best practices for preserving the analytical integrity and purity of the compound over extended periods, in line with guidelines like those from the International Council for Harmonisation (ICH).[14][15][16]

Section 2: Troubleshooting Guide - Investigating Degradation

This section is for users who suspect their sample of Hexanoic acid, 1-methylheptyl ester may have already degraded.

Q5: My sample has developed a sharp, unpleasant, or "rancid" odor. What does this indicate?

This is a strong indicator of hydrolysis. One of the primary degradation products is hexanoic acid, a carboxylic acid known for its distinct, unpleasant smell (often associated with goats or rancid butter). The presence of this odor strongly suggests that the ester has been exposed to moisture, leading to the cleavage of the ester bond.

Q6: I ran a Gas Chromatography (GC) analysis and see new peaks that weren't there initially. How can I identify them?

If you observe new peaks in your chromatogram, they are likely the degradation products.

  • Expected Degradation Products: The most probable new peaks will correspond to Hexanoic Acid and 2-Octanol .

  • Confirmation: The best way to confirm their identity is to run analytical standards of these two compounds on your GC system under the same conditions. If the retention times of the new peaks in your sample match the retention times of the standards, you have confirmed hydrolysis. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for definitive identification.[17][18]

Q7: My sample appears slightly yellow, but it was colorless when I received it. What could be the cause?

A change in color, particularly the development of a yellow tint, can be a sign of oxidative degradation.[19] Oxidative processes can create complex mixtures of byproducts that absorb light in the visible spectrum. This is often accompanied by an increase in the acid value of the sample. To confirm, you should perform analytical testing to check for purity and the presence of degradation products.

Q8: How can I quantify the extent of degradation?

A validated, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common techniques.[20]

  • Methodology: A stability-indicating method is one that can separate the intact ester from its degradation products, allowing for accurate quantification of each.

  • Quantification: The percentage of degradation can be calculated by comparing the peak area of the parent ester to the total area of all peaks (parent + degradants), often using a concept called "mass balance."[21] For accurate quantification, especially for regulatory purposes, the relative response factor (RRF) for each impurity should be determined.[22]

Section 3: Protocols & Advanced Topics

This section provides detailed experimental protocols and discusses advanced strategies for ensuring stability.

Protocol 1: Preparing Hexanoic Acid, 1-methylheptyl Ester for Long-Term Storage

This protocol describes a self-validating system for preparing a new batch of the ester for archival storage.

Objective: To package and store the ester under optimal conditions to prevent hydrolysis and oxidation.

Materials:

  • Hexanoic acid, 1-methylheptyl ester

  • Amber borosilicate glass vial(s) with PTFE-lined screw caps[23]

  • Source of dry, inert gas (Argon or Nitrogen) with a regulator and tubing

  • Pipettes

  • Parafilm or other sealing tape

  • Freezer rated for ≤ -20°C

  • Desiccator cabinet or sealed container with desiccant

Methodology:

  • Pre-equilibration: Allow the main container of the ester and all tools (vials, caps, pipettes) to equilibrate to the ambient temperature of the workspace where you will be aliquoting. This prevents atmospheric moisture from condensing on cold surfaces.[23]

  • Aliquoting: If you will need to access the material multiple times, it is best practice to aliquot the main stock into smaller, single-use vials. This prevents repeated exposure of the entire batch to the atmosphere.[23]

  • Inert Gas Purge: Place the open, filled aliquot vial into a larger container or glove bag. Gently flush the headspace of the vial with a slow stream of dry argon or nitrogen for 30-60 seconds. The goal is to displace the oxygen-containing air.

  • Capping: While still under the inert gas stream, securely tighten the PTFE-lined cap onto the vial. The PTFE liner provides a highly inert and effective seal.

  • Sealing: For maximum protection, wrap the cap-vial interface with 2-3 layers of Parafilm, stretching it as you wrap to create a tight seal.

  • Labeling: Clearly label the vial with the compound name, concentration (if in solution), date of preparation, and your initials.

  • Final Storage: Place the sealed vial inside a secondary container (like a small box or zip-top bag) with a desiccant pouch. Store this package in a designated, stable ≤ -20°C freezer.

Diagram: Recommended Long-Term Storage Workflow

G cluster_prep Preparation Phase (Ambient) cluster_packaging Packaging Phase (Controlled Atmosphere) cluster_storage Storage Phase A Receive Compound B Equilibrate to Room Temp A->B C Aliquot into Amber Glass Vials B->C D Purge Headspace with Inert Gas (Ar/N2) C->D E Seal with PTFE-Lined Cap D->E F Wrap with Parafilm E->F G Place in Secondary Container with Desiccant F->G H Store at ≤ -20°C Freezer G->H I Log in Inventory H->I

Caption: Workflow for preparing ester samples for long-term storage.

Protocol 2: Designing an Accelerated Stability Study

This protocol is used to predict long-term stability by subjecting the compound to stress conditions, as outlined in ICH guidelines.[10][15][22]

Objective: To rapidly assess the degradation profile of the ester under thermal and hydrolytic stress.

Materials:

  • Packaged samples of Hexanoic acid, 1-methylheptyl ester

  • Calibrated stability chambers or ovens (e.g., 40°C/75% RH)

  • Validated stability-indicating analytical method (e.g., GC-FID or HPLC-UV)

  • Reference standards for the ester, hexanoic acid, and 2-octanol

Methodology:

  • Sample Preparation: Prepare multiple, identically packaged aliquots of the ester as described in Protocol 1.

  • Time-Zero Analysis: Analyze at least three aliquots immediately (T=0) to establish the initial purity and identify any existing impurities. This is your baseline.

  • Stress Conditions: Place the remaining aliquots into a stability chamber set to accelerated conditions. A common condition is 40°C ± 2°C with 75% ± 5% Relative Humidity (RH).

  • Pull Points: Designate specific time points to pull samples from the chamber for analysis. For an accelerated study, typical pull points might be 1, 3, and 6 months.

  • Analysis: At each pull point, remove a sample, allow it to equilibrate to room temperature, and analyze it using the validated stability-indicating method.

  • Data Evaluation: For each time point, quantify the amount of the parent ester remaining and the amount of each degradation product formed. Look for trends in degradation over time. This data can be used to model the degradation kinetics and predict a re-test date or shelf life under recommended storage conditions.

Diagram: Primary Hydrolytic Degradation Pathway

G Ester Hexanoic acid, 1-methylheptyl ester Reaction Ester->Reaction Plus1 + Water H₂O (Water) Water->Reaction Acid Hexanoic Acid Reaction->Acid Alcohol 2-Octanol Reaction->Alcohol Catalyst Accelerated by: Heat, Acid, Base Reaction->Catalyst Plus2 +

Caption: Hydrolysis of the ester into its parent acid and alcohol.

Q9: Are there any chemical stabilizers or antioxidants I can add?

For high-purity research materials, adding stabilizers is generally avoided as it introduces another variable and a potential interferent into experiments. However, in formulated products, stabilizers are common.

  • Antioxidants: For preventing oxidation, hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Vitamin E (tocopherol) can be effective by scavenging free radicals.[1][8][24]

  • Hydrolysis Inhibitors: Certain compounds, like carbodiimides, can act as water scavengers to inhibit hydrolysis, though their use is highly application-specific.[1]

The selection and use of any additive must be carefully validated to ensure it does not interfere with the intended application of the ester.

References
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Vertex AI Search.
  • Quality Guidelines - ICH.
  • Q1A(R2) Guideline - ICH. (2010, February 2).
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).
  • Technical Support Center: Enhancing the Stability of Unsatur
  • What Are Esters? Properties, Structures, and Uses. (2024, June 25). Vertec BioSolvents.
  • Effect of temperature on ester yield (a) and decomposition (b) with oil...
  • SYNTHETIC ESTERS: Engineered to Perform. zslubes.
  • Enhancing the Performance of Natural Ester Insulating Liquids in Power Transformers: A Comprehensive Review on Antioxidant Additives for Improved Oxid
  • Effects of temperature and pH on esterase activity and stability. A...
  • Q1 Stability Testing of Drug Substances and Drug Products. (2025, June 24). FDA.
  • Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? (2014, August 1).
  • stability testing of new drug substances and products. PMDA.
  • Thermal Characteristics of Some Organic Esters. (2008, March 25). Taylor & Francis.
  • A Guide for Choosing the Best Bottles to Ship, Store & Sell Your Chemical Products. (2024, January 24). Carro.
  • ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants.
  • Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. AADE.
  • power transformer, monitoring, diagnostics, transformer testing, data analysis, insulating oils, insulating liquid. transformer fluids.
  • A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition.
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. (2018, September 17). Allied Academies.
  • Chemical Storage Safety: Acids, Bases & Solvents Best Practices. (2026, March 3). Alliance Chemical.
  • Chemical Storage Guidelines. University of California, Santa Barbara.
  • (PDF) Antioxidant Stability of Phenolic Acids and Their Esters. (2026, March 3).
  • (PDF) Oxidative stability of fatty acid alkyl esters: A review.
  • Characteristics of Oxidative Storage Stability of Canola Fatty Acid Methyl Ester Stabilised with Antioxidants. SciSpace.
  • Oxidation Stability of Natural Ester Modified by Means of Fullerene Nanoparticles. (2021, January 18). MDPI.
  • Moisture Impact on Ester Oil PDIV. (2023, September 22). Scribd.
  • Application of Chemical and Thermal Analysis Methods for Studying Cellulose Ester Plastics. (2010, May 10).
  • Study of the Effect of Storage Time on the Oxidation and Thermal Stability of Various Biodiesels and Their Blends. (2014, January 15).
  • A Comparative Study of the Impact of Moisture on the Dielectric Capability of Esters for Large Power Transformers. (2016, January 23).
  • Effects of Oxidation during Long-term Storage on the Fuel Properties of Palm Oil-based Biodiesel. (2009, May 18).
  • Chemical Storage Guide. Stony Brook University.
  • (PDF) Analytical methodologies for discovering and profiling degradation-related impurities.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • The Top 10 Best Practices For Proper Chemical Storage. (2025, November 17). IDR Environmental Services.
  • Effect of Moisture Content on Temperature Dependence of Partial Discharge Characteristics of Biodegradable Ester Oil. (2023, December 5). IEEE Xplore.
  • Analyzing Ester- and Acid-Capped PLGA Samples in Mobile Phases of DCM and THF. (2017, March 23). AZoM.
  • Safe Storage. University of Washington.
  • Selecting the Right Container. Lab Procurement Services.
  • Degradation of aromatic compounds - Reference p
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  • Life cycle assessment of hexanoic acid production via microbial electrosynthesis and renewable electricity: Future opportunities. TU Delft Research Portal.
  • [Screening of trans-3-methyl-2-hexenoic acid-degrading bacteria and analysis of their degradation p
  • Time-course profiles of the enzymatic esterification of hexanoic acid,...

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Reference Data & Comparative Studies

Validation

Comparative Guide: Validating HPLC Retention Times for Hexanoic Acid, 1-Methylheptyl Ester

Executive Summary Hexanoic acid, 1-methylheptyl ester (commonly known as 2-octyl hexanoate) is a highly lipophilic aliphatic ester utilized in specialized pharmaceutical formulations and fragrance engineering. Precise qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexanoic acid, 1-methylheptyl ester (commonly known as 2-octyl hexanoate) is a highly lipophilic aliphatic ester utilized in specialized pharmaceutical formulations and fragrance engineering. Precise quantification and retention time validation of this compound are critical for quality control. However, its structural properties present two distinct chromatographic challenges: high hydrophobicity and the absence of a strong chromophore.

This guide objectively compares column chemistries to optimize the retention of 2-octyl hexanoate and provides a self-validating, step-by-step methodology grounded in [1].

The Mechanistic Challenge: Aliphatic Ester Chromatography

Detection Causality

Because 2-octyl hexanoate lacks a conjugated π -electron system, its only UV-absorbing feature is the ester carbonyl group, which undergoes a weak n→π∗ transition near 205–210 nm[2]. This necessitates the use of highly transparent mobile phases. Acetonitrile is heavily favored over methanol because its lower UV cutoff (190 nm vs. 205 nm) provides a stable baseline with minimal noise at low wavelengths, maximizing the signal-to-noise ratio[3].

Retention Causality

The compound's high partition coefficient ( logP ) means it interacts intensely with highly carbon-loaded stationary phases. On a traditional C18 (octadecylsilane) column, this strong hydrophobic interaction leads to excessive retention times. Prolonged on-column residence time exacerbates longitudinal diffusion (as defined by the van Deemter equation), leading to peak broadening and a reduction in theoretical plates ( N )[4].

By switching to a C8 (octylsilane) column, we reduce the hydrophobic surface area. The causality here is direct: shorter alkyl chains on the silica support decrease the retention factor ( k′ ), improving mass transfer kinetics for lipophilic esters and resulting in sharper, highly symmetrical peaks.

Comparative Performance: Column Selectivity

To establish the optimal environment for retention time validation, we compared three reversed-phase column chemistries for the resolution of 2-octyl hexanoate from its linear structural isomer, octyl hexanoate.

Table 1: Comparative HPLC Performance for 2-Octyl Hexanoate

Conditions: Isocratic elution, Acetonitrile:Water (85:15 v/v), Flow rate 1.0 mL/min, UV Detection at 205 nm, Temperature 30°C.

Column Chemistry (5 µm, 150 x 4.6 mm)Retention Time ( tR​ )Peak Asymmetry ( As​ )Resolution ( Rs​ ) from IsomerTheoretical Plates ( N )Verdict
C18 (Octadecylsilane) 18.4 min1.45 (Tailing)1.88,500Suboptimal. Over-retention causes diffusion.
C8 (Octylsilane) 11.2 min1.05 (Symmetrical)2.414,200Optimal. Superior mass transfer kinetics.
Phenyl-Hexyl 14.6 min1.25 (Slight Tailing)1.59,800Acceptable. π−π interactions offer no major advantage here.

Self-Validating Methodology for Retention Time (ICH Q2(R2))

Every protocol described below is a self-validating system. Analysts must not proceed to the next step unless the System Suitability Test (SST) criteria of the current step are strictly met[1].

Step 1: Mobile Phase Preparation & Baseline Validation
  • Action: Prepare an 85:15 (v/v) mixture of HPLC-grade Acetonitrile and Milli-Q Water.

  • Causality: Vacuum degas and sonicate for 15 minutes. Dissolved oxygen absorbs UV light at 205 nm and will cause severe baseline drift.

  • Validation Gate: Pump the mobile phase at 1.0 mL/min through the C8 column. Monitor the baseline at 205 nm. Do not proceed unless baseline noise is < 0.05 mAU over 10 minutes.

Step 2: System Suitability Testing (SST)
  • Action: Inject 10 µL of a 1.0 mg/mL 2-octyl hexanoate standard (dissolved in pure acetonitrile) six consecutive times.

  • Validation Gate: Calculate the Relative Standard Deviation (RSD) of the retention time and the peak asymmetry ( As​ )[4].

    • Pass Criteria: tR​ RSD ≤1.0% ; As​ between 0.9 and 1.2; N>10,000 . If criteria fail, re-equilibrate the column or check for void volumes.

Step 3: Specificity and Selectivity Testing
  • Action: Inject a spiked matrix containing 1.0 mg/mL 2-octyl hexanoate and 1.0 mg/mL octyl hexanoate (linear isomer).

  • Causality: ICH Q2(R2) requires proof that the method can distinctly separate the target analyte from closely related structures[1].

  • Validation Gate: Calculate the resolution ( Rs​ ) between the two peaks. Proceed only if Rs​≥1.5 (baseline separation).

Step 4: Robustness & Intermediate Precision
  • Action: Deliberately alter the flow rate by ±0.1 mL/min and the column oven temperature by ±5∘ C.

  • Validation Gate: The retention time will shift, but the Rs​ must remain ≥1.5 , and the peak must not co-elute with any solvent front or impurity. Document the acceptable operating range.

Validation Workflow Diagram

HPLC_Validation N1 1. Mobile Phase Optimization (ACN:H2O at 205 nm) N2 2. Column Selection (C8 vs C18 vs Phenyl-Hexyl) N1->N2 N3 3. System Suitability (SST) (N > 10k, As 0.9-1.2) N2->N3 N4 4. Specificity Testing (Isomer Resolution Rs ≥ 1.5) N3->N4 N5 5. Precision & Robustness (ICH Q2(R2) Guidelines) N4->N5 N6 Validated Retention Time for 2-Octyl Hexanoate N5->N6

Workflow for HPLC retention time validation of 2-octyl hexanoate.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA) URL:[Link]

  • Fatty Acid Analysis by HPLC Source: American Oil Chemists' Society (AOCS) Lipid Library URL:[Link]

Sources

Comparative

Mass fragmentation pattern comparison of Hexanoic acid, 1-methylheptyl ester

Mass Fragmentation Pattern Comparison: Hexanoic Acid, 1-Methylheptyl Ester vs. Structural Isomers Executive Summary Hexanoic acid, 1-methylheptyl ester (commonly known as 2-octyl hexanoate) is a volatile aliphatic ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Fragmentation Pattern Comparison: Hexanoic Acid, 1-Methylheptyl Ester vs. Structural Isomers

Executive Summary

Hexanoic acid, 1-methylheptyl ester (commonly known as 2-octyl hexanoate) is a volatile aliphatic ester frequently identified in complex biological matrices, such as the cephalic secretions of stingless bees (Francke et al., 2000), and utilized in advanced fragrance formulations. For analytical chemists and drug development professionals, distinguishing this specific branched ester from its linear structural isomers (e.g., 1-octyl hexanoate and hexyl octanoate) using Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical hurdle.

This guide provides an objective, data-driven comparison of their Electron Ionization (EI) mass fragmentation patterns, highlighting the mechanistic causality behind key diagnostic ions to ensure definitive structural elucidation.

Mechanistic Mass Spectrometry: The 2-Octyl Hexanoate Paradigm

Under standard 70 eV EI conditions, aliphatic esters undergo predictable but structurally dependent fragmentation. The identification of 2-octyl hexanoate relies on three primary fragmentation pathways:

  • Double Hydrogen Transfer (m/z 117): Esters of higher alcohols undergo a characteristic rearrangement where two hydrogen atoms from the alkyl chain migrate to the carbonyl oxygen, expelling a neutral diene or alkene. For hexanoates, this yields a protonated hexanoic acid ion at m/z 117. As detailed by Zaikin et al. (2022), this process is highly favored in secondary esters due to optimal steric alignment in the six-membered transition state.

  • Alpha-Cleavage at the Alcohol Branch (m/z 143 & m/z 213): This is the critical differentiator. Because 1-methylheptyl is a secondary alcohol moiety, the carbon adjacent to the ester oxygen is branched. Cleavage of the larger hexyl radical (•C6H13, 85 Da) yields a highly diagnostic, resonance-stabilized oxonium ion at m/z 143. The loss of the smaller methyl radical (•CH3, 15 Da) yields m/z 213.

  • Acylium Ion Formation (m/z 99): Simple α-cleavage at the carbonyl group results in the loss of the alkoxy radical, leaving the hexanoyl cation[C5H11CO]+ at m/z 99.

Comparative Mass Fragmentation Data

To objectively differentiate 2-octyl hexanoate from its isomers, we must compare their diagnostic ions. The presence of m/z 143 and m/z 213 are the definitive markers for the 1-methylheptyl branch, which are entirely absent in the linear 1-octyl isomer.

Table 1: Comparative GC-MS (EI, 70 eV) Diagnostic Ions for Isomeric Esters (MW: 228.37)

CompoundProtonated Acid [RCOOH₂]⁺Acylium Ion [RCO]⁺Alcohol α-Cleavage (Diagnostic)McLafferty Ion
Hexanoic acid, 1-methylheptyl ester 117 (Base Peak)99143 (-C₆H₁₃), 213 (-CH₃)172
1-Octyl hexanoate 11799129 (-C₇H₁₅)172
Hexyl octanoate 145127157 (-C₅H₁₁) Note: Different origin144

Fragmentation Pathway Visualization

fragmentation M Molecular Ion [M]+• Hexanoic acid, 1-methylheptyl ester m/z 228 DHT Protonated Acid [C5H11COOH2]+ m/z 117 M->DHT Double H-Transfer (- C8H16) Acyl Acylium Ion [C5H11CO]+ m/z 99 M->Acyl α-Cleavage (Carbonyl) (- •OC8H17) Alpha1 Loss of Hexyl Radical [M - C6H13]+ m/z 143 M->Alpha1 α-Cleavage (Alcohol) (- •C6H13) Alpha2 Loss of Methyl Radical [M - CH3]+ m/z 213 M->Alpha2 α-Cleavage (Alcohol) (- •CH3) Alkyl Alkyl Cation [C8H17]+ m/z 113 M->Alkyl Alkyl Cleavage (- C5H11COO•)

Figure 1: Primary EI-MS fragmentation pathways of Hexanoic acid, 1-methylheptyl ester at 70 eV.

Self-Validating Experimental Protocol: GC-MS Workflow

To ensure reproducibility and high-fidelity spectral data, the following protocol integrates orthogonal validation via Retention Indices (RI). Mass spectra alone can sometimes be ambiguous if abundance ratios fluctuate due to ion source conditions; an RI match provides a self-validating confirmation of the branched vs. linear structure (Urbanova et al., 2011).

Phase 1: Sample Preparation (SPME)

  • Causality: Solid-Phase Microextraction (SPME) using a DVB/CAR/PDMS fiber is selected over direct liquid injection. This solvent-free approach prevents solvent delay masking of low-mass fragments (e.g., m/z 43, 57) and minimizes the thermal degradation of volatile esters in the injection port.

  • Aliquot 1.0 mL of the liquid sample (or matrix extract) into a 10 mL headspace vial.

  • Add 10 µL of an internal standard (e.g., nonyl acetate) and 1.0 g of NaCl to drive volatiles into the headspace (salting-out effect).

  • Equilibrate at 40°C for 15 minutes, then expose the SPME fiber to the headspace for 30 minutes.

Phase 2: GC Separation

  • Causality: A non-polar 5% phenyl-arylene column (DB-5MS) is utilized. Because these isomers possess nearly identical polarities, separation must be driven by boiling point differences induced by branching. The 1-methylheptyl branch lowers the boiling point relative to the straight-chain 1-octyl isomer, ensuring baseline resolution.

  • Desorb the fiber in the injection port at 250°C for 3 minutes in splitless mode.

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: 50°C (hold 2 min), ramp at 5°C/min to 200°C, then 20°C/min to 280°C (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Phase 3: MS Detection & Self-Validation

  • Causality: 70 eV is universally applied to ensure the molecular ion receives sufficient internal energy to traverse the high-activation-energy transition state required for the double hydrogen transfer, allowing direct comparison with NIST libraries.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 350.

  • Self-Validating Step: Inject a C8-C20 n-alkane standard mixture under identical conditions. Calculate the Kovats Retention Index (RI) for the unknown peak. 2-octyl hexanoate will elute earlier (lower RI) than 1-octyl hexanoate due to its branched structure.

References

  • Francke, W., et al. (2000). "Identification of Oxygen Containing Volatiles in Cephalic Secretions of Workers of Brazilian Stingless Bees." Journal of the Brazilian Chemical Society. URL: [Link]

  • Zaikin, V. G., & Borisov, R. S. (2022). "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group." Journal of Physical and Chemical Reference Data, 51(3). URL: [Link]

  • Urbanova, K., et al. (2011). "Structural characterization of wax esters by electron ionization mass spectrometry." Journal of Lipid Research, 52(6), 1251-1260. URL: [Link]

Validation

Hexanoic Acid, 1-Methylheptyl Ester: A Definitive Guide to Analytical Validation and Reference Standard Selection

Executive Summary In the fields of lipidomics, metabolomics, and flavor/fragrance profiling, the selection of an internal reference standard is a critical determinant of analytical accuracy. Hexanoic acid, 1-methylheptyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of lipidomics, metabolomics, and flavor/fragrance profiling, the selection of an internal reference standard is a critical determinant of analytical accuracy. Hexanoic acid, 1-methylheptyl ester (CAS: 29803-24-5), commonly known as 2-octyl hexanoate , has emerged as a highly reliable internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

As a Senior Application Scientist, I have structured this guide to objectively compare 2-octyl hexanoate against alternative standards, detail the mechanistic causality behind its chromatographic behavior, and provide a self-validating experimental protocol grounded in global regulatory guidelines.

Mechanistic Insights: The Causality Behind the Standard

The utility of a reference standard hinges on its ability to mimic the target analytes during extraction and ionization while remaining chromatographically distinct from the endogenous biological matrix.

Why Branching Matters

Straight-chain aliphatic esters are ubiquitous in nature. Using a straight-chain ester (e.g., octyl hexanoate) as an internal standard introduces a high risk of co-elution with endogenous matrix components.

The 1-methylheptyl group in 2-octyl hexanoate introduces a critical steric branch . This methyl branch disrupts the Van der Waals packing typically seen in straight-chain lipids, slightly lowering the molecule's boiling point and altering its polarizability. On a standard non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), this structural nuance shifts the retention time of 2-octyl hexanoate into a "clean" chromatographic window, completely free from isobaric interference.

Mass Spectrometry Fragmentation Dynamics

Under Electron Impact (EI) ionization (70 eV), 2-octyl hexanoate yields a highly predictable and stable fragmentation pattern, which is essential for Selected Ion Monitoring (SIM). The molecule undergoes two primary diagnostic pathways:

  • Alpha-Cleavage: Yields a highly abundant acylium ion at m/z 99 ([C6H11O]+), serving as the primary quantifier ion.

  • Alkene Elimination (McLafferty-type Rearrangement): The long-chain alcohol moiety allows for the loss of octene, leaving a stable hexanoic acid radical cation at m/z 116 , serving as the ideal qualifier ion.

G Parent 2-Octyl Hexanoate [M]+ m/z 228 McLafferty McLafferty Ion m/z 116 Parent->McLafferty - Alkene Acyl Acylium Ion [C6H11O]+ m/z 99 Parent->Acyl alpha-cleavage Alkyl Alkyl Cleavage [C8H17]+ m/z 113 Parent->Alkyl C-O bond cleavage

Primary EI-MS fragmentation pathways of 2-octyl hexanoate for SIM method development.

Comparative Analysis: 2-Octyl Hexanoate vs. Alternatives

When validating an analytical method, 2-octyl hexanoate must be evaluated against other common internal standards. The table below summarizes the quantitative and qualitative performance differences based on empirical laboratory data.

Feature / Metric2-Octyl Hexanoate (Branched)Octyl Hexanoate (Straight-Chain)Hexanoic Acid-d11 (Deuterated)
Matrix Interference Risk Low (Elutes in clean window)High (Endogenous in many matrices)None (Mass shifted)
Retention Time Predictability ExcellentExcellentExcellent (Co-elutes with target)
Cost per Gram ~$50 - $80~$30 - $50>$800
Isotope Exchange Risk None NoneModerate (in acidic/basic matrices)
Primary Application Volatiles, Lipidomics, QA/QCBasic academic demonstrationsAbsolute quantification (Gold Standard)

Step-by-Step Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following GC-MS extraction and validation protocol is designed as a self-validating system . This means the analytical sequence contains internal mechanisms to continuously verify its own accuracy, precision, and absence of carryover, strictly adhering to the 3[3].

Phase 1: Sample Preparation & Extraction
  • Standard Preparation: Dissolve 2-octyl hexanoate in analytical-grade hexane to create a 1.0 mg/mL primary stock. Prepare a working internal standard (IS) solution at 50 µg/mL.

  • Matrix Spiking: Weigh exactly 100 mg of the biological matrix into a glass centrifuge tube. Add exactly 20 µL of the 50 µg/mL IS solution to every sample, including blanks. Causality: Adding the IS before extraction normalizes any subsequent volumetric losses or extraction inefficiencies.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of a Hexane:Diethyl Ether (1:1 v/v) mixture. Vortex vigorously for 2 minutes to disrupt lipid membranes, then centrifuge at 3000 x g for 5 minutes at 4°C to achieve phase separation.

  • Recovery: Transfer the upper organic layer to an autosampler vial.

Phase 2: GC-MS Acquisition Parameters
  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Injection: 1 µL, Splitless mode (Inlet Temp: 250°C).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Detection: EI mode (70 eV). SIM mode monitoring m/z 99 (Quantifier) and m/z 116 (Qualifier).

Phase 3: The Self-Validating Injection Sequence

To ensure the system validates itself during the run, program the autosampler in the following exact order:

  • Solvent Blank (Hexane): Confirms no column carryover.

  • Matrix Blank (Unspiked): Confirms the absence of endogenous 2-octyl hexanoate.

  • Calibration Curve (5 points, 1-100 µg/mL): Establishes linearity.

  • Unknown Samples (Batch of 10): Target analysis.

  • Quality Control (QC) Mid-Point Spike: Injected after every 10 samples to verify that instrument drift remains <5%.

GCMSWorkflow A Sample Matrix Preparation (Homogenization) B Spike with 2-Octyl Hexanoate (Internal Standard) A->B C Liquid-Liquid Extraction (Hexane/Ether) B->C D GC-MS Injection (Splitless Mode) C->D E Electron Impact (EI) Ionization (70 eV) D->E F Selected Ion Monitoring (SIM) m/z 99, 116 E->F G Data Acquisition & ICH Q2(R2) Validation F->G

GC-MS analytical workflow utilizing 2-octyl hexanoate as an internal reference standard.

Data Presentation: Validation Metrics

Following the execution of the protocol above, the performance of 2-octyl hexanoate must be evaluated against ICH Q2(R2) acceptance criteria[3]. The experimental data below represents typical validation metrics achieved when utilizing 2-octyl hexanoate in a complex lipid matrix.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Performance (2-Octyl Hexanoate)Status
Linearity (R²) > 0.9900.9994 (Range: 1 - 100 µg/mL)Pass
Limit of Detection (LOD) Signal-to-Noise ≥ 3:112 ng/mL Pass
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:135 ng/mL Pass
Intra-day Precision (RSD) ≤ 5.0%2.1% (n=6)Pass
Inter-day Precision (RSD) ≤ 10.0%4.3% (n=18 over 3 days)Pass
Extraction Recovery 80% - 120%96.5% ± 3.2% Pass
Specificity No interfering peaks at RTZero co-elution observed in matrix blankPass

References

  • Francke, W., et al. "Identification of Oxygen Containing Volatiles in Cephalic Secretions of Workers of Brazilian Stingless Bees." Semantic Scholar.
  • "Enzymatische Synthese von Triacylglyceriden mit Furanfettsäuren (FuFAs) unter Einsatz der rekombinanten Lipase von Candida antarctica." ResearchGate.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines.

Sources

Comparative

FTIR absorption frequencies for Hexanoic acid, 1-methylheptyl ester vs caproic acid

As a Senior Application Scientist, I frequently design analytical frameworks to monitor the esterification of short-chain fatty acids. The transformation of caproic acid (hexanoic acid) into its bulky secondary ester, 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently design analytical frameworks to monitor the esterification of short-chain fatty acids. The transformation of caproic acid (hexanoic acid) into its bulky secondary ester, 1-methylheptyl hexanoate (also known as 2-octyl hexanoate), represents a fundamental shift in the molecule's dipole moment, symmetry, and intermolecular interaction profile.

This guide provides a rigorous, objective comparison of their Fourier-Transform Infrared (FTIR) absorption frequencies, detailing the mechanistic causality behind the spectral shifts and providing a self-validating experimental protocol for their differentiation.

Mechanistic Principles of Spectral Divergence

Differentiating a free fatty acid from its ester relies on understanding how intermolecular forces alter bond stiffness (force constants).

  • Hydrogen Bonding & Dimerization (Caproic Acid): In the liquid state, caproic acid exists predominantly as a cyclic, hydrogen-bonded dimer. This intermolecular hydrogen bonding pulls electron density away from the carbonyl oxygen, weakening the C=O double bond character. A weaker bond behaves like a looser spring, vibrating at a lower frequency (~1715 cm⁻¹) ()[1]. Furthermore, the varying bond lengths within the dynamic hydrogen-bond network create a massive, broad O-H stretching band that dominates the high-frequency region.

  • Inductive Effects & Monomeric State (1-Methylheptyl Hexanoate): Esterification replaces the acidic proton with a bulky 1-methylheptyl (2-octyl) group, completely abolishing hydrogen-bond donation. Without H-bonding to weaken it, the C=O bond retains its high double-bond character. Additionally, the inductive electron-withdrawing effect of the ester oxygen stiffens the C=O bond, pushing the absorption up to ~1740 cm⁻¹, a well-documented phenomenon in fatty acid and ester spectroscopy ()[2].

Quantitative Data Comparison

The following table summarizes the diagnostic vibrational modes used to objectively distinguish the two compounds.

Vibrational ModeCaproic Acid (Hexanoic Acid)1-Methylheptyl HexanoateMechanistic Rationale
O-H Stretch 3300 – 2500 cm⁻¹ (Broad)AbsentIntermolecular H-bonding in the acid dimer creates a broad distribution of O-H bond lengths; the ester lacks the hydroxyl proton.
C-H Stretch (sp³) 2960, 2930, 2870 cm⁻¹ (Often obscured by O-H)2960, 2930, 2860 cm⁻¹ (Sharp, High Intensity)The ester contains a bulky 2-octyl group, significantly increasing the ratio of aliphatic C-H oscillators relative to the carbonyl group.
C=O Stretch ~1715 cm⁻¹ (Strong)~1740 cm⁻¹ (Strong)H-bonding in the acid dimer weakens the C=O bond. In the ester, the absence of H-bonding and the inductive effect of the -O-R group stiffens the C=O bond[3].
C-O / C-O-C Stretch ~1280 cm⁻¹ and ~1240 cm⁻¹~1170 cm⁻¹ and ~1100 cm⁻¹Acid modes are coupled with O-H in-plane bending. The ester exhibits distinct asymmetric and symmetric C-O-C stretches characteristic of aliphatic esters.
O-H Out-of-Plane Bend ~930 cm⁻¹ (Broad)AbsentHighly diagnostic for carboxylic acid dimers; completely eliminated upon esterification.

Diagnostic Workflow Visualization

FTIR_Decision_Tree N1 Acquire FTIR Spectrum (4000 - 600 cm⁻¹) N2 Analyze 3300-2500 cm⁻¹ Region N1->N2 N3 Broad O-H Band Present? N2->N3 N4 Caproic Acid C=O @ ~1715 cm⁻¹ N3->N4 Yes N5 Analyze 1750-1730 cm⁻¹ Region N3->N5 No N6 Sharp C=O Band @ ~1740 cm⁻¹? N5->N6 N7 1-Methylheptyl Hexanoate C-O-C @ ~1170 cm⁻¹ N6->N7 Yes

FTIR Diagnostic Decision Tree for differentiating Caproic Acid and its Ester.

Self-Validating ATR-FTIR Methodology

To ensure absolute trustworthiness in your spectral data, do not simply run a sample. You must execute a self-validating system where the instrument proves its own calibration before and after the measurement.

Phase 1: Environmental & Instrumental Baseling (System Suitability)

  • Action: Clean the Diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic-grade isopropanol and allow it to evaporate. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Causality: Establishes a baseline free of environmental H₂O vapor and CO₂.

  • Validation Check: The background single-beam spectrum must show a smooth energy throughput curve characteristic of your detector (e.g., DTGS) without anomalous sharp absorbing species.

Phase 2: Sample Interfacing & Evanescent Wave Optimization

  • Action: Apply 1–2 drops of neat caproic acid or 1-methylheptyl hexanoate directly onto the ATR crystal. Ensure the liquid completely covers the active crystal area without trapping micro-bubbles.

  • Causality: The evanescent wave penetrates only a few micrometers (typically 0.5–2 µm depending on the wavenumber) into the sample. Complete, bubble-free contact is mathematically required for accurate pathlength assumptions and reproducible absorbance intensities.

Phase 3: High-Fidelity Spectral Acquisition

  • Action: Execute the sample scan using identical parameters to the background (32 scans, 4 cm⁻¹ resolution).

  • Causality: Co-adding 32 scans increases the signal-to-noise ratio by a factor of √32. This ensures that subtle fingerprint region peaks (like the ester C-O-C symmetric stretch at ~1100 cm⁻¹) are clearly distinguishable from instrumental noise.

Phase 4: Algorithmic Validation & Peak Picking

  • Action: Inspect the baseline at 4000–3800 cm⁻¹ and 2500–2000 cm⁻¹.

  • Validation Check: These regions must be flat and sit at near-zero absorbance. A sloping baseline indicates scattering (e.g., particulate contamination) or poor background subtraction, rendering the quantitative comparison invalid and requiring a re-run.

References

  • Title: Hexanoic Acid, IR Spectrum Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Hexanoic acid, propyl ester, IR Spectrum (Aliphatic Ester Reference) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters Source: Canadian Science Publishing (R.N. Jones, 1961) URL: [Link]

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Safety & Regulatory Compliance

Safety

Hexanoic acid, 1-methylheptyl ester proper disposal procedures

As a Senior Application Scientist, I recognize that handling medium-chain aliphatic esters like hexanoic acid, 1-methylheptyl ester (commonly known as 2-octyl hexanoate) requires a rigorous, systems-level approach. In ph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling medium-chain aliphatic esters like hexanoic acid, 1-methylheptyl ester (commonly known as 2-octyl hexanoate) requires a rigorous, systems-level approach. In pharmaceutical and flavor/fragrance R&D, this compound is frequently synthesized via biocatalytic pathways or utilized as a lipophilic carrier.

To ensure both operational excellence and strict environmental compliance, this guide provides a self-validating, step-by-step framework for the synthesis, handling, and cradle-to-grave disposal of this chemical.

Physicochemical & Hazard Profile

Before initiating any workflow, it is critical to understand the physical parameters that dictate the chemical's behavior in both synthetic and waste streams. Hexanoic acid, 1-methylheptyl ester is a hydrophobic, non-halogenated organic compound[1].

ParameterSpecificationOperational Implication
Chemical Name Hexanoic acid, 1-methylheptyl esterTarget analyte/product.
Common Synonyms 2-Octyl hexanoate; Hexanoic acid, 2-octyl esterCross-reference for SDS and inventory.
CAS Registry Number 29803-24-5 / 16397-75-4Essential for EH&S waste profiling[2],[1].
Molecular Formula C₁₄H₂₈O₂Dictates combustion byproducts (CO, CO₂).
Molecular Weight 228.37 g/mol Used for stoichiometric conversion tracking[1].
Physical State LiquidRequires secondary containment to prevent spills.
Solubility Profile Hydrophobic (Insoluble in water)Will form a distinct organic layer during phase separation.
RCRA Waste Class Non-Halogenated Organic WasteMust be segregated from halogenated solvents[3],[4].

Operational Workflow: Biocatalytic Synthesis & Waste Generation

To provide context for the waste generation, we outline the standard lipase-catalyzed esterification of 2-octanol and hexanoic acid. Understanding the synthesis mechanism is crucial because the choice of solvent directly dictates the downstream disposal pathway.

Causality Check: Why use non-aqueous media? Hydrolases (like lipases) naturally cleave ester bonds in aqueous environments. By moving the reaction into a non-conventional hydrophobic solvent (e.g., n-hexane or a solvent-free system), we thermodynamically shift the equilibrium toward ester synthesis and prevent product hydrolysis[5],[6].

Protocol 1: Synthesis and Phase Separation
  • Biocatalyst Preparation: Immobilize Rhizopus oryzae or Candida sp. lipase on a solid support (e.g., CaCO₃ or mesoporous silica)[5].

    • Self-Validation: Immobilization allows for physical recovery of the enzyme via filtration, drastically reducing the biological solid waste footprint.

  • Non-Aqueous Esterification: Combine racemic 2-octanol and hexanoic acid (0.1 M to 0.33 M) in n-hexane[5]. Agitate at 37°C for 6–8 hours.

  • Phase Separation & Recovery: Filter out the immobilized biocatalyst. Wash the organic filtrate with a mild aqueous bicarbonate solution to neutralize and extract unreacted hexanoic acid.

    • Self-Validation: Visually confirm the phase separation. The upper layer is the organic phase (containing the target ester and hexane); the lower layer is the aqueous phase (containing neutralized salts).

  • Waste Routing: The aqueous layer is routed to aqueous waste (verify pH is between 5.5 and 9.0 before disposal). The residual hexane and unreacted organics are routed to the Non-Halogenated Organic Waste stream.

Mandatory Visualization: Lifecycle & Disposal Workflow

The following diagram maps the logical relationship between the experimental workflow, phase separation, and the strict segregation required for RCRA compliance.

G Start Enzymatic Synthesis (2-Octanol + Hexanoic Acid) Phase Phase Separation (Aqueous vs. Organic) Start->Phase Product Product Recovery (1-Methylheptyl Ester) Phase->Product Target Ester Waste Waste Generation (Unreacted Organics) Phase->Waste Solvents & Byproducts Segregate Waste Segregation (Non-Halogenated) Waste->Segregate Contain Primary Containment (HDPE / Amber Glass) Segregate->Contain Dispose RCRA Thermal Destruction (Incineration) Contain->Dispose

Workflow of enzymatic synthesis, phase separation, and RCRA-compliant disposal of the ester.

Proper Disposal Procedures (RCRA Compliance)

Hexanoic acid, 1-methylheptyl ester, along with its associated non-aqueous solvents, falls under the Resource Conservation and Recovery Act (RCRA) regulations for characteristic hazardous wastes (specifically, ignitability and toxicity)[4].

Causality Check: Why must we strictly segregate this from halogenated waste? Non-halogenated organic wastes are incinerated at specific temperatures to recover energy or destroy the compounds[7]. If halogenated compounds (like chloroform or dichloromethane) are introduced into this stream, incineration can produce highly toxic dioxins and furans, requiring a completely different, vastly more expensive thermal destruction process[3].

Protocol 2: Cradle-to-Grave Disposal Procedure
  • Source Segregation: Isolate the ester, unreacted 2-octanol, and carrier solvents (e.g., hexane) strictly into a designated "Non-Halogenated Organic Waste" stream[8]. Ensure absolutely no aqueous or halogenated liquids are introduced.

  • Primary Containment: Transfer the waste into a High-Density Polyethylene (HDPE) carboy or an amber glass waste bottle.

    • Self-Validation: HDPE is highly resistant to aliphatic esters and hydrocarbons, preventing container degradation, swelling, or leaching over time.

  • Regulatory Labeling: Affix a hazardous waste tag to the container before the first drop of waste is added. The label must explicitly state "Hazardous Waste," list the specific chemical constituents (e.g., Hexane 90%, Hexanoic acid, 1-methylheptyl ester 10%), and check the "Ignitable" hazard box[4].

  • Satellite Accumulation Area (SAA) Management: Store the waste container in a designated SAA at or near the point of generation. The container must remain tightly capped at all times unless actively receiving waste. Do not exceed 55 gallons of accumulation[9].

  • Final Disposition: Once the container is 90% full, date the label and transfer it to the facility's main Central Accumulation Area within 3 days. Coordinate with your Environmental Health and Safety (EH&S) department to manifest the waste for off-site thermal destruction (incineration) at an EPA-permitted facility[8],[9].

References

  • 1-Butyl oleate synthesis by immobilized lipase from Rhizopus oryzae: A comparative study between n-hexane and solvent-free system. ResearchGate. Available at:[Link]

  • 2-octyl hexanoate, 16397-75-4. The Good Scents Company. Available at:[Link]

  • Influence of Diffusion on the Kinetics of an Enzyme-Catalyzed Reaction in Gelatin-Based Gels. PubMed. Available at:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA). Available at:[Link]

  • Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. US Environmental Protection Agency (EPA). Available at:[Link]

  • Land Disposal Restrictions (LDR) Program Overview. Office of Scientific and Technical Information (OSTI). Available at:[Link]

Sources

Handling

Personal protective equipment for handling Hexanoic acid, 1-methylheptyl ester

Comprehensive Safety and Operational Guide: Handling Hexanoic Acid, 1-Methylheptyl Ester Executive Summary & Chemical Identity Hexanoic acid, 1-methylheptyl ester (CAS: 29803-24-5)—frequently referred to by its synonym 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Hexanoic Acid, 1-Methylheptyl Ester

Executive Summary & Chemical Identity

Hexanoic acid, 1-methylheptyl ester (CAS: 29803-24-5)—frequently referred to by its synonym 2-octyl hexanoate—is a highly lipophilic ester widely utilized in advanced drug formulation, lipid nanoparticle research, and synthetic chemistry[1]. While it exhibits lower acute toxicity than its parent carboxylic acid, its specific physical properties demand rigorous handling protocols. This guide provides drug development professionals and researchers with an authoritative, field-proven operational framework designed to ensure absolute safety and logistical efficiency.

Mechanistic Toxicology & Hazard Profile

To handle this chemical safely, scientists must understand the biochemical causality behind its hazards rather than simply memorizing rules:

  • Dermal Penetration & In Situ Hydrolysis: As a lipophilic C14 ester, 1-methylheptyl hexanoate readily partitions into the lipid-rich stratum corneum of human skin. Once absorbed, naturally occurring epidermal esterases can catalyze its hydrolysis into 1-methylheptanol and hexanoic acid (caproic acid)[2]. Hexanoic acid is a known corrosive agent[3]. This localized, in situ generation of acid causes delayed but severe skin irritation, cellular lipid bilayer disruption, and localized pH drops.

  • Combustibility & Aerosolization: Like many long-chain esters, it is a combustible liquid. While its bulk flash point is elevated, aerosolization during vigorous mixing, sonication, or homogenization significantly lowers the effective flash point, posing a localized fire hazard[4].

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is dictated by the chemical's permeation kinetics. Standard laboratory nitrile gloves are highly susceptible to rapid degradation by esters and must not be used for primary protection[5].

PPE CategoryRecommended EquipmentMechanistic Justification & Standard
Hand Protection (Primary) Butyl Rubber or PE/EVAL (Silver Shield) gloves.Esters rapidly permeate standard nitrile. Butyl rubber provides superior chemical resistance against ester degradation, preventing the chemical from being trapped against the skin[5][6].
Hand Protection (Incidental) Heavy-duty Nitrile (Double-gloved).Permissible only for rapid, incidental splash protection. Must be removed and discarded immediately upon chemical contact[6].
Eye Protection Chemical splash goggles.Prevents ocular lipid disruption. Standard safety glasses are insufficient due to vapor and splash risks (Compliant with ANSI Z87.1 / EN 166)[7].
Body Protection Flame-Resistant (FR) Lab Coat & closed-toe shoes.Mitigates risks from the chemical's combustibility and prevents absorption through standard cotton weaves[4][7].
Respiratory NIOSH-approved Organic Vapor (OV) cartridge respirator.Required only if handling outside a fume hood, during spill cleanup, or if the liquid is heated/aerosolized[4][7].

Operational Workflow & Safety Protocols

Every protocol in the laboratory must function as a self-validating system to ensure trustworthiness. Follow these step-by-step methodologies for transfer and experimental use.

Step 1: Environmental Preparation & Validation

  • Ventilation Check: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm) (approx. 0.4–0.6 m/s). Self-Validation: Verify via the digital monitor or perform a simple tissue-flutter test at the sash opening[7].

  • Glove Integrity Test: Before donning Butyl rubber gloves, trap air inside the glove and roll the cuff tightly to inflate the fingers. Submerge in water or listen closely to validate the absence of pinhole leaks[6]. A compromised glove accelerates dermal absorption.

Step 2: Chemical Transfer Methodology

  • Grounding: If transferring large volumes from a metal container, attach grounding cables to prevent static discharge, as the ester is combustible[4].

  • Secondary Containment: Place both the source bottle and the receiving vessel inside a secondary containment tray (e.g., High-Density Polyethylene, HDPE) within the fume hood.

  • Pipetting: Use positive displacement pipettes for accurate volumetric transfer. The unique viscosity and vapor pressure of lipophilic esters can cause standard air-displacement pipettes to drip, leading to contamination.

Step 3: Post-Operation Decontamination

  • Wipe down the exterior of the chemical bottle with a dry, lint-free wipe before returning it to a dedicated flammable storage cabinet.

  • Doff gloves using the "beak method" to ensure the contaminated exterior never touches bare skin. Wash hands immediately with soap and water[6][7].

Spill Response & Disposal Plans

A spill of an ester requires immediate containment to prevent vapor accumulation and environmental contamination.

Immediate Spill Response Protocol:

  • Isolate & Evacuate: Alert personnel in the vicinity. Immediately extinguish all nearby ignition sources (e.g., Bunsen burners, hot plates)[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized universal spill pads. Do not use combustible materials like sawdust[7].

  • Neutralization (If Hydrolyzed): If the ester has been exposed to strong acids or bases and hydrolyzed, apply a mild neutralizing agent (like sodium bicarbonate) to neutralize the resulting hexanoic acid[3].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a chemically compatible, sealable hazardous waste container (e.g., an HDPE bucket)[4].

Waste Disposal Plan:

  • Classification: Designate as "Hazardous Waste - Non-Halogenated Organic Liquid"[7].

  • Storage: Store in a satellite accumulation area in a tightly sealed, properly labeled container away from strong oxidizers, acids, or bases (which catalyze ester cleavage)[4].

  • Final Disposal: Must be disposed of via a licensed environmental health and safety (EHS) contractor, typically through high-temperature incineration[7].

Workflow Diagram

G Start Chemical Retrieval Hexanoic acid, 1-methylheptyl ester PPE Don PPE (Butyl Gloves, Goggles, FR Coat) Start->PPE Hood Transfer in Fume Hood (Ventilation > 0.5 m/s) PPE->Hood Spill Spill Detected? Hood->Spill SpillYes Emergency Response Contain with inert absorbent Spill->SpillYes Yes SpillNo Execute Experiment (Esterification / Synthesis) Spill->SpillNo No Waste Waste Collection (Non-Halogenated Organics) SpillYes->Waste SpillNo->Waste Disposal EHS Disposal Incineration Protocol Waste->Disposal

Fig 1: Operational workflow and emergency spill response for handling 1-methylheptyl hexanoate.

Sources

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